6-Hydroxy-4-nonanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52762-53-5 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
6-hydroxynonan-4-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
MRCPQWJUIUDGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)CCC)O |
Origin of Product |
United States |
Foundational & Exploratory
6-Hydroxy-4-nonanone: A Technical Overview of a Sparsely Characterized Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-4-nonanone is a beta-hydroxy ketone with the molecular formula C9H18O2. While its basic chemical identifiers and computed properties are documented, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of experimentally determined physical data and a complete absence of studies regarding its biological activity and potential pharmacological applications. This technical guide consolidates the available information on this compound, presenting its known chemical properties and a plausible synthetic route. It is critical to note for the intended audience that this molecule represents a largely uncharacterized chemical entity, offering potential opportunities for novel research in synthetic chemistry and drug discovery.
Core Chemical Properties
Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | 6-hydroxynonan-4-one | PubChem[2] |
| CAS Number | 52762-53-5 | Guidechem[3] |
| Molecular Formula | C9H18O2 | Guidechem[3], PubChem[2] |
| Canonical SMILES | CCCC(CC(=O)CCC)O | PubChem[2] |
| InChI | InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 | PubChem[2] |
| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data (Computed)
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | Guidechem[3], PubChem[2] |
| Monoisotopic Mass | 158.130679813 Da | PubChem[2] |
| XLogP3-AA | 1.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |
| Complexity | 110 | PubChem[2] |
| Heavy Atom Count | 11 | Guidechem[3] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not published. However, based on its structure as a β-hydroxy ketone, a plausible and common synthetic route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154).
Proposed Synthesis Route: Aldol Condensation
The synthesis of this compound can be envisioned through a crossed aldol condensation between the enolate of pentan-2-one and butyraldehyde.
General Experimental Protocol (Aldol Condensation)
The following is a generalized protocol for a base-catalyzed aldol condensation to form a β-hydroxy ketone. This should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentan-2-one (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reactant: Add butyraldehyde (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: While stirring the solution at room temperature (or cooled in an ice bath to control the reaction rate), slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 2M NaOH).[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., HCl). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature and databases. For reference, the related compound, 4-nonanone (B1580890) (CAS 4485-09-0), has been characterized, and its spectral data are available in public databases such as the NIST WebBook and PubChem.[5][6][7][8][9] Researchers synthesizing this compound would need to perform full characterization.
Biological Activity and Signaling Pathways
A comprehensive search of scientific literature reveals no published studies on the biological activity, pharmacology, or any associated signaling pathways of this compound. This compound has not been reported as a natural product, a metabolite, or a synthetic molecule with tested biological effects.
Conclusion and Future Directions
This compound is a simple organic molecule whose chemical properties are primarily known through computational methods. The lack of experimental data and biological studies makes it an open area for investigation. For researchers in drug development and medicinal chemistry, this compound could serve as a novel scaffold or starting material. Future research should focus on:
-
Optimized Synthesis and Characterization: Developing a robust and scalable synthesis protocol and performing full experimental characterization of its physical and chemical properties.
-
Spectroscopic Analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data to confirm its structure and purity.
-
Biological Screening: Evaluating the compound in a broad range of biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, or other pharmacological effects.
Given the current state of knowledge, any exploration of this compound would be foundational research, contributing new and valuable data to the field of chemistry and potentially uncovering a new class of biologically active agents.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 4-Nonanone [webbook.nist.gov]
- 8. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 9. 4-NONANONE | 4485-09-0 [chemicalbook.com]
In-Depth Technical Guide: 6-Hydroxy-4-nonanone (CAS: 52762-53-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Hydroxy-4-nonanone, a keto-alcohol of interest in organic synthesis and potentially in the broader field of chemical biology. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and explores the potential biological relevance of this class of molecules. Due to the limited publicly available data specifically on this compound's biological activity, this guide also discusses the known roles of analogous aliphatic keto-alcohols in biological systems to provide a contextual framework for future research.
Physicochemical Properties
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 52762-53-5 | [1][3][4] |
| Molecular Formula | C₉H₁₈O₂ | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][3] |
| IUPAC Name | 6-hydroxynonan-4-one | [1] |
| Canonical SMILES | CCCC(CC(=O)CCC)O | [1] |
| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
| XLogP3-AA (Computed) | 1.3 | [1] |
Synthesis of this compound
The most direct and logical synthetic route to this compound is through a base-catalyzed aldol (B89426) condensation between 2-pentanone and butyraldehyde (B50154).[4] This reaction forms a new carbon-carbon bond and creates the characteristic β-hydroxy ketone structure.
Proposed Synthetic Pathway
The synthesis involves the deprotonation of the α-carbon of 2-pentanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The subsequent workup protonates the resulting alkoxide to yield the final product, this compound.
Detailed Experimental Protocol: Aldol Condensation
The following is a generalized experimental protocol for the synthesis of this compound based on standard aldol condensation procedures.[5][6][7][8]
Materials:
-
2-Pentanone
-
Butyraldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 equivalent) in ethanol. Cool the flask in an ice bath.
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and add it dropwise to the stirred solution of 2-pentanone.
-
Aldehyde Addition: Add butyraldehyde (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir in the ice bath for 2-3 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Workup:
-
Quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Workflow Diagram:
Potential Biological Significance and Applications
Currently, there is a notable absence of published research detailing the specific biological activities or pharmacological applications of this compound. However, the broader class of aliphatic alcohols and ketones, as well as molecules containing the β-hydroxy ketone motif, are known to possess biological relevance.
General Biological Activity of Aliphatic Alcohols and Ketones
Aliphatic alcohols and ketones are ubiquitous in nature and can exhibit a range of biological effects. Their interactions with biological systems are often related to their ability to disrupt cell membranes and interact with enzymes.[9] For instance, some aliphatic ketones can be reduced to their corresponding secondary alcohols by metabolic processes, such as the action of alcohol dehydrogenase (ADH).[10][11] This interconversion is a key aspect of their metabolism. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of aliphatic secondary alcohols, ketones, and related esters, concluding that they do not pose a safety concern at current estimated levels of intake as flavoring agents.[12]
The β-Hydroxy Ketone Moiety in Drug Discovery
The β-hydroxy carbonyl motif, formed through the aldol reaction, is a fundamental structural unit in many biologically active natural products and pharmaceutical compounds.[13] The stereochemistry of the hydroxyl and carbonyl groups can be crucial for biological activity. Keto-enol tautomerism, a common phenomenon in β-hydroxy ketones, can also play a significant role in the biological properties of drugs.[14]
Potential Research Directions
Given the lack of specific data, future research on this compound could explore several avenues:
-
Antimicrobial Activity: Analogs of 4-hydroxy-2-quinolone, which share a hydroxylated ketone-like structure, have shown promising antifungal and antibacterial activities.[15] Screening this compound for similar properties could be a valuable starting point.
-
Enzyme Inhibition: The structure of this compound may allow it to act as a substrate or inhibitor for various enzymes, particularly dehydrogenases.
-
Metabolic Studies: Investigating the metabolism of this compound in vitro and in vivo would provide insights into its biotransformation and potential toxicological profile.
-
Intermediate for Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Logical Relationship Diagram for Future Research:
References
- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. magritek.com [magritek.com]
- 9. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated blood-ethanol concentration promotes reduction of aliphatic ketones (acetone and ethyl methyl ketone) to secondary alcohols along with slower oxidation to aliphatic diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]
- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 15. mdpi.com [mdpi.com]
In-Depth Technical Guide: 6-Hydroxy-4-nonanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative biological relevance of 6-Hydroxy-4-nonanone. Due to the limited availability of specific experimental data for this compound, this guide presents hypothesized methodologies based on established chemical principles and draws parallels with structurally related, well-studied molecules.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [1][2][3][4][5] |
| Molecular Weight | 158.24 g/mol | [1][2][4][5] |
| Canonical SMILES | CCCC(CC(=O)CCC)O | [2][4][5] |
| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | [4][5] |
| CAS Number | 52762-53-5 | [1][2][4][5] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 6 | [4] |
Hypothetical Synthesis and Purification
Proposed Synthetic Workflow
A logical approach to the synthesis of this compound could be a two-step process starting from propanal and 2-hexanone (B1666271). This process would first form an α,β-unsaturated ketone, which is then selectively reduced to the desired hydroxyketone.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the synthesis of a hydroxyketone via an aldol condensation and subsequent reduction. This should be considered a representative method, requiring optimization for the specific synthesis of this compound.
Step 1: Synthesis of the α,β-Unsaturated Ketone (Non-5-en-4-one)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hexanone (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the flask.
-
Aldehyde Addition: Cool the mixture in an ice bath and slowly add propanal (1 equivalent) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Step 2: Selective Reduction to this compound
-
Luche Reduction: Dissolve the purified non-5-en-4-one (1 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1 equivalent) in methanol (B129727) and cool the solution to 0°C.
-
Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄) (1 equivalent) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the final product by flash column chromatography to yield this compound.
Potential Biological Activity and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the biological activities or signaling pathway involvement of this compound. However, its structure is similar to 4-hydroxy-2-nonenal (HNE), a well-researched α,β-unsaturated hydroxyalkenal. HNE is a product of lipid peroxidation and a known mediator in a variety of cellular signaling pathways, often related to oxidative stress.[6][7][8]
Given the structural similarities, it is plausible that this compound could interact with some of the same cellular targets as HNE, although likely with different potency and specificity. HNE is known to modulate signaling pathways such as NF-κB, Akt, and mTOR, primarily through its ability to form adducts with specific amino acid residues on signaling proteins.[7] For instance, at low concentrations, HNE can activate the NF-κB signaling pathway by forming adducts with IKK and IκB.[7]
The following diagram illustrates the signaling pathway of the related molecule, 4-hydroxy-2-nonenal (HNE), as a conceptual framework for how a similar hydroxy-ketone might function. It is important to note that this pathway has not been demonstrated for this compound.
Caption: HNE-mediated activation of the NF-κB signaling pathway.
Conclusion
This compound is a simple hydroxyketone for which detailed experimental and biological data are scarce. This guide provides its core physicochemical properties and outlines a plausible, though unvalidated, synthetic route and purification strategy. By drawing parallels with the well-studied signaling molecule 4-hydroxy-2-nonenal, we can speculate on potential, yet unproven, areas of biological relevance for this compound, particularly in the context of cellular signaling and oxidative stress. Further experimental investigation is required to elucidate the specific synthesis, properties, and biological functions of this molecule.
References
- 1. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
6-Hydroxy-4-nonanone structural formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-4-nonanone is a beta-hydroxy ketone, a class of organic compounds characterized by a ketone functional group and a hydroxyl group on the beta carbon relative to the carbonyl. While specific biological activities for this compound are not extensively documented in current scientific literature, the beta-hydroxy ketone motif is present in various biologically active molecules and is a valuable synthon in organic chemistry. This guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a general workflow for the characterization of this compound, intended to serve as a foundational resource for researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its synthesis, purification, and characterization.
| Property | Value | Source(s) |
| IUPAC Name | 6-hydroxynonan-4-one | [1] |
| Synonyms | 6-hydroxy-nonan-4-one | [1] |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| CAS Number | 52762-53-5 | [1] |
| SMILES | CCCC(O)CC(=O)CCC | [2] |
| Physical State | Not available | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis of this compound
The most direct and common method for the synthesis of beta-hydroxy ketones is the aldol (B89426) condensation.[3] For this compound, a crossed aldol condensation between pentanal and 2-butanone (B6335102) under basic conditions is the logical synthetic route.[4] In this reaction, the enolate of 2-butanone acts as a nucleophile, attacking the carbonyl carbon of pentanal.
Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation
This protocol is a representative procedure based on general methods for aldol condensations.[4][5] Optimization may be required to achieve high yields and purity.
Materials:
-
2-Butanone (Methyl ethyl ketone)
-
Pentanal (Valeraldehyde)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butanone (1.2 equivalents) in the chosen organic solvent.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred solution of 2-butanone. The base acts as a catalyst to generate the enolate.
-
To this mixture, add pentanal (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C to minimize self-condensation of pentanal.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by slowly adding saturated aqueous ammonium chloride solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Biological Context and Potential Research Avenues
Currently, there is a lack of specific data in the peer-reviewed literature detailing the biological activities or signaling pathway involvement of this compound. However, structurally related aliphatic hydroxy ketones have been identified in nature and exhibit a range of biological functions, suggesting potential areas of investigation for this molecule.[6]
-
Pheromonal Activity: Simple chiral aliphatic hydroxy compounds are known to act as pheromones in insects, mediating chemical communication.[6] This suggests that this compound could be investigated for similar properties.
-
Antimicrobial and Antitumor Activity: Some beta-hydroxy ketones, particularly those with more complex structures, have been explored for their potential as anticancer agents.[7] While this compound is a simple aliphatic molecule, its potential cytotoxicity against various cell lines could be a subject of preliminary screening.
-
Flavor and Fragrance: Many ketones and alcohols with similar chain lengths are used as flavor and fragrance components.
Given the absence of established biological roles, a logical first step for researchers would be to perform broad biological screenings to identify any potential activities.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
References
- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Beta'-hydroxy-alpha,beta-unsaturated ketones: a new pharmacophore for the design of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Hydroxy-4-nonanone Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-hydroxy-4-nonanone, a valuable β-hydroxy ketone intermediate in various chemical syntheses. The focus is on providing detailed experimental protocols, quantitative data, and clear visualizations of the reaction pathways to aid researchers in the efficient preparation of this target molecule.
Introduction
This compound is a bifunctional molecule containing both a ketone and a secondary alcohol. This structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules. The synthesis of this compound and its precursors is of interest to researchers in fields such as medicinal chemistry, materials science, and natural product synthesis. This document outlines the most common and effective methods for its preparation, including the Crossed Aldol (B89426) Condensation, Grignard Reaction, and Reformatsky Reaction.
Core Synthetic Pathways
The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and required stereochemical control.
Crossed Aldol Condensation
The most direct and commonly cited method for the synthesis of this compound is the crossed aldol condensation between 2-pentanone and butanal (butyraldehyde). This reaction involves the formation of an enolate from 2-pentanone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. The reaction can be catalyzed by either a base or an acid.
Reaction Scheme:
Caption: Crossed Aldol Condensation of 2-Pentanone and Butanal.
Experimental Protocol (Representative - Base-Catalyzed):
A detailed experimental protocol for the base-catalyzed crossed aldol condensation of 2-pentanone and butanal is provided below. This protocol is a representative procedure based on established methods for similar aldol reactions.
Materials:
-
2-Pentanone
-
Butanal
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in a mixture of water and ethanol. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Ketone: To the cooled basic solution, add 2-pentanone (1.2 equivalents) dropwise with stirring.
-
Addition of Aldehyde: Add butanal (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (after chromatography) | >95% |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 12-24 hours |
Grignard Reaction
An alternative approach to synthesize this compound involves the use of a Grignard reagent. This method would typically involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with a protected form of a 4-oxohexanal (B8731499) derivative or a related precursor. A more direct, albeit potentially less selective, conceptual pathway would be the reaction of propylmagnesium bromide with a β-keto aldehyde.
Logical Pathway:
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol (Conceptual):
This conceptual protocol outlines the steps for a Grignard synthesis. The synthesis of the required β-keto aldehyde precursor would be a multi-step process.
Materials:
-
Propyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Protected 4-oxohexanal
-
Aqueous ammonium (B1175870) chloride (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), react magnesium turnings with propyl bromide in anhydrous diethyl ether to prepare propylmagnesium bromide.
-
Reaction: Cool the Grignard solution in an ice bath. Add a solution of the protected 4-oxohexanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Deprotection: Extract the product with diethyl ether. The subsequent step would involve the removal of the protecting group under appropriate conditions to yield this compound.
-
Purification: The final product would be purified by column chromatography.
Quantitative Data (Estimated):
| Parameter | Value |
| Typical Yield (overall) | 40-60% |
| Purity (after chromatography) | >95% |
Reformatsky Reaction
The Reformatsky reaction offers another pathway to β-hydroxy carbonyl compounds. In the context of synthesizing a precursor to this compound, this would involve the reaction of an α-halo ester with butanal, followed by further synthetic transformations. For instance, the reaction of ethyl 2-bromopropanoate (B1255678) with butanal in the presence of zinc would yield ethyl 2-(1-hydroxybutyl)propanoate. This ester could then be converted to the desired ketone through a series of steps.
Workflow Diagram:
Caption: Workflow for the synthesis of a this compound precursor via the Reformatsky reaction.
Experimental Protocol (Precursor Synthesis):
This protocol describes the synthesis of a precursor, ethyl 2-(1-hydroxybutyl)propanoate.
Materials:
-
Zinc dust (activated)
-
Ethyl 2-bromopropanoate
-
Butanal
-
Anhydrous benzene (B151609) or THF
-
Dilute sulfuric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust.
-
Initiation: Add a small amount of a solution of ethyl 2-bromopropanoate and butanal in anhydrous benzene to the zinc. Gentle warming may be necessary to initiate the reaction.
-
Addition: Once the reaction starts, add the remaining solution of the α-halo ester and aldehyde dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture at reflux for an additional hour.
-
Workup: Cool the reaction mixture and add dilute sulfuric acid. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Quantitative Data (for the precursor):
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (after distillation) | >97% |
Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl and propyl chains, a methine proton adjacent to the hydroxyl group, and methylene (B1212753) protons adjacent to the ketone. |
| ¹³C NMR | A signal for the carbonyl carbon (~210 ppm), a signal for the carbon bearing the hydroxyl group (~70 ppm), and signals for the aliphatic carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch (~1710 cm⁻¹) and a broad absorption for the O-H stretch (~3400 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 158.24 g/mol . |
Conclusion
This technical guide has detailed the primary synthetic methodologies for preparing this compound and its precursors. The Crossed Aldol Condensation represents the most direct route, while the Grignard and Reformatsky reactions offer alternative, multi-step pathways. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related β-hydroxy ketones. The successful synthesis and purification will rely on careful execution of the experimental procedures and appropriate analytical characterization.
The Enigmatic Presence of 6-Hydroxy-4-nonanone in Nature: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide delves into the current state of knowledge regarding the natural occurrence of the C9 oxylipin, 6-Hydroxy-4-nonanone. Despite its simple structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its distribution in the natural world. This document summarizes the available chemical data, explores plausible biosynthetic origins, and provides a strategic framework for future research aimed at its discovery and characterization in biological systems.
Chemical and Physical Properties
This compound is a bifunctional molecule containing both a ketone and a secondary alcohol group. A summary of its key chemical identifiers and computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | PubChem[1] |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| CAS Number | 52762-53-5 | PubChem[1] |
| IUPAC Name | 6-hydroxynonan-4-one | PubChem[1] |
| Synonyms | 6-hydroxy-nonan-4-one | PubChem[1] |
| Canonical SMILES | CCCC(CC(=O)CCC)O | PubChem[1] |
| InChI Key | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | PubChem[1] |
Natural Occurrence: An Uncharted Territory
As of the latest literature review, there is a notable absence of direct scientific reports confirming the isolation and identification of this compound from any natural source, including plants, fungi, insects, or microorganisms. Natural product databases and compilations of volatile compounds from various organisms do not currently list this specific molecule.
However, the presence of structurally related compounds in nature suggests that its existence is plausible. For instance, the metabolism of n-nonane in rats has been shown to produce a variety of oxidized metabolites, including 2-nonanol, 3-nonanol, 4-nonanol, and 4-nonanone[2]. Although this compound was not identified as a metabolite in that study, it highlights the biological machinery capable of hydroxylating and oxidizing a nonane (B91170) backbone[2]. The enzymatic hydroxylation of alkanes and ketones is a known biological process, often mediated by cytochrome P450 monooxygenases or other oxidoreductases, which could potentially act on a 4-nonanone (B1580890) precursor.
Furthermore, various C9 ketones and alcohols are known constituents of plant volatiles and insect semiochemicals, playing roles in communication and defense[3][4]. The biosynthesis of these compounds often originates from the oxidative cleavage of fatty acids.
Table 2: Quantitative Data on the Natural Occurrence of this compound
| Organism/Source | Tissue/Part | Concentration/Yield | Analytical Method | Reference |
| Data Not Available | - | - | - | - |
Putative Biosynthetic Pathway
In the absence of direct evidence, a hypothetical biosynthetic pathway for this compound can be proposed based on established metabolic reactions. A plausible route could involve the β-oxidation of a longer-chain fatty acid to yield a C9 intermediate, followed by specific enzymatic hydroxylation.
Recommended Experimental Protocols for Investigation
For researchers aiming to investigate the natural occurrence of this compound, a systematic approach is recommended. The following section outlines a general experimental workflow adaptable to various biological matrices.
Sample Preparation and Extraction
The choice of extraction method will depend on the sample matrix (e.g., plant material, fungal culture, insect extract).
-
Plant Tissues: For volatile and semi-volatile compounds, headspace solid-phase microextraction (HS-SPME) is a suitable technique for initial screening. For comprehensive analysis, solvent extraction using a non-polar solvent like hexane (B92381) or dichloromethane, followed by concentration, is recommended.
-
Fungal Cultures: The culture broth can be extracted with a solvent such as ethyl acetate. The mycelium should be separated, dried, ground, and extracted separately.
-
Insect Extracts: Whole-body extraction or extraction of specific glands with a non-polar solvent is a common practice.
Sample Clean-up
Crude extracts often contain interfering substances that can affect analytical performance. Solid-phase extraction (SPE) is a valuable tool for sample clean-up. A silica-based sorbent can be used to separate compounds based on polarity.
Derivatization for GC-MS Analysis
The hydroxyl group of this compound can make it less volatile and prone to thermal degradation during gas chromatography. Derivatization to a more stable and volatile form is often necessary.
-
Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This is a common and effective derivatization method for hydroxylated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the analytical technique of choice for the separation and identification of volatile and semi-volatile organic compounds.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of derivatized oxylipins.
-
Injection: Splitless injection is recommended for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV should be used to generate mass spectra. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST, Wiley) and to the spectrum of an authentic standard of this compound, if available. Key fragments for the TMS derivative would include ions resulting from the cleavage adjacent to the silylated oxygen and the carbonyl group.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question in the field of natural product chemistry. The lack of direct evidence presents a significant research opportunity. Future studies should focus on a broad screening of diverse biological sources, particularly those known to produce other C9 ketones and alcohols. The development of sensitive and specific analytical methods, as outlined in this guide, will be crucial for its potential discovery. The identification of this compound in a natural context could unveil novel biosynthetic pathways and potentially new bioactive molecules with applications in pharmaceuticals, agriculture, or flavor and fragrance industries.
References
6-Hydroxy-4-nonanone: An Obscure Compound with Limited Publicly Available Research
Despite its defined chemical structure and commercial availability, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth information regarding the discovery, history, and biological activity of 6-Hydroxy-4-nonanone. This technical overview serves to consolidate the sparse available data and highlight the considerable gaps in the public knowledge base concerning this γ-hydroxyketone.
Chemical Identity and Properties
This compound is a C9 aliphatic ketone containing a hydroxyl group on the sixth carbon. Basic chemical information has been compiled from various chemical databases.[1][2][3][4][5]
| Property | Value | Source |
| CAS Number | 52762-53-5 | [1][3][4] |
| Molecular Formula | C₉H₁₈O₂ | [1][2][4] |
| Molecular Weight | 158.241 g/mol | [2] |
| Synonyms | 6-hydroxy-nonan-4-one | [1][3] |
Synthesis and Discovery
The history of the discovery of this compound, including the individuals, location, and date of its first synthesis or isolation, remains undocumented in accessible scientific journals and historical records. While a potential synthetic route is suggested by some chemical suppliers, detailed experimental protocols, including reaction conditions, purification methods, and analytical characterization of the product, are not provided.
One supplier suggests a synthesis pathway involving the reaction of 2-pentanone with butyraldehyde. This would likely proceed through an aldol (B89426) addition reaction, a common method for forming β-hydroxy ketones, followed by further reactions to yield the γ-hydroxy ketone structure. However, without a primary literature source, the specifics of this synthesis remain unconfirmed.
Biological Activity and Signaling Pathways
There is a notable absence of published research on the biological activity of this compound. Searches of prominent life science and medicinal chemistry journals have not yielded any studies investigating its effects on biological systems, its potential therapeutic applications, or its involvement in any signaling pathways. Therefore, no information can be provided on its mechanism of action, pharmacological properties, or toxicological profile.
Experimental Protocols
Due to the lack of primary research articles, no detailed experimental protocols for the synthesis, purification, or analysis of this compound can be provided.
Logical Relationships in Synthesis
While a specific experimental workflow for the synthesis of this compound is not documented, a generalized logical workflow for a potential aldol-based synthesis can be conceptualized.
Figure 1. A conceptual workflow illustrating a potential, unverified synthesis route for this compound based on common organic chemistry principles.
References
Technical Guide: Physicochemical Properties of 6-Hydroxy-4-nonanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
-
Abstract
This technical guide provides a summary of the available physicochemical information for the organic compound 6-Hydroxy-4-nonanone. Due to a lack of experimentally determined data in publicly accessible databases and literature, this document primarily presents computationally predicted properties. These predictions offer an initial characterization of the compound's physical state and appearance. This guide also outlines standard experimental protocols that would be employed to determine these properties empirically.
Introduction
This compound, with the chemical formula C₉H₁₈O₂, is a bifunctional organic molecule containing both a hydroxyl (-OH) and a ketone (C=O) group.[1][2][3] Its structure suggests properties influenced by both functional groups, such as the potential for hydrogen bonding due to the hydroxyl group, which would affect its boiling point and solubility. A comprehensive understanding of its physical state and appearance is fundamental for its application in research and development, including handling, formulation, and quality control.
Predicted Physicochemical Properties
Currently, there is a notable absence of experimentally verified data for the key physical properties of this compound. The information presented in this section is based on computational models and should be considered as estimations.
Physical State and Appearance
The physical state of this compound at standard temperature and pressure has not been experimentally documented. However, based on its molecular weight and the presence of a hydroxyl group which allows for hydrogen bonding, it is likely to be a liquid. Its appearance, color, and odor have not been described in the available literature.
Quantitative Data
The following table summarizes the available computed data for this compound. For comparative purposes, experimental data for the related compound, 4-nonanone, is also included to provide some context, although it lacks the hydroxyl group.
| Property | This compound (Computed) | 4-Nonanone (Experimental) | Data Source |
| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O | [1][2][3][4][5] |
| Molecular Weight | 158.24 g/mol | 142.24 g/mol | [1][2][3][4][5] |
| Melting Point | Not Available | -18.52 °C (estimate) | [1] |
| Boiling Point | Not Available | 187-188 °C | [4][5] |
| Density | Not Available | 0.819 g/mL | [4] |
| Topological Polar Surface Area | 37.3 Ų | 17.1 Ų | [2][5] |
| XLogP3-AA (LogP) | 1.3 | 2.8 | [2][5] |
| Hydrogen Bond Donor Count | 1 | 0 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | 1 | [2][3] |
Experimental Protocols for Physicochemical Characterization
To ascertain the definitive physical properties of this compound, the following standard experimental methodologies would be employed.
Determination of Physical State and Appearance
-
Procedure: A sample of purified this compound would be visually inspected at ambient temperature (e.g., 20-25 °C) and atmospheric pressure. The state (solid, liquid, or gas), color, and clarity would be recorded. For odor, a qualitative description would be noted by carefully wafting the vapors towards the nose.
Melting Point Determination (if solid)
-
Apparatus: Capillary melting point apparatus.
-
Procedure: A small, powdered sample of the compound would be packed into a capillary tube and heated in the melting point apparatus. The temperature range over which the substance melts would be recorded.
Boiling Point Determination
-
Apparatus: Distillation apparatus or a specialized micro boiling point apparatus.
-
Procedure: The compound would be heated in a distillation flask. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure would be recorded as the boiling point. For higher accuracy, this would be performed at a controlled pressure.
Density Measurement
-
Apparatus: Pycnometer or a digital density meter.
-
Procedure: The mass of a known volume of the substance would be measured at a specific temperature. The density would then be calculated by dividing the mass by the volume.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While there is a significant gap in the experimentally determined physical properties of this compound, computational predictions suggest it is likely a liquid at standard conditions with a capacity for hydrogen bonding. This guide underscores the necessity for empirical studies to validate these predictions and provide a definitive characterization of this compound for its potential applications in scientific research and drug development. The outlined experimental protocols provide a clear path for obtaining this crucial data.
References
Potential Research Applications of 6-Hydroxy-4-nonanone: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
6-Hydroxy-4-nonanone, a simple aliphatic γ-hydroxy ketone, represents an underexplored molecule with potential applications in various fields of chemical and biological research. While direct studies on its biological activity are currently unavailable in the public domain, its structural motifs suggest several plausible avenues for investigation. This technical guide outlines a series of hypothetical research applications for this compound, providing a framework for its synthesis, potential biological screening, and derivatization into novel chemical entities. The document is intended to serve as a foundational resource for researchers interested in exploring the latent potential of this and structurally related compounds.
Introduction
Aliphatic hydroxy ketones are valuable chiral building blocks in organic synthesis and are found as core structures in a variety of natural products and pharmacologically active molecules. The γ-hydroxy ketone moiety, in particular, offers multiple reactive sites—a secondary alcohol and a ketone—that can be strategically manipulated to generate diverse molecular architectures. This compound (Figure 1) is a structurally straightforward example of this class of compounds. Its simple, unfunctionalized aliphatic chains make it an ideal starting point for systematic structure-activity relationship (SAR) studies.
This document presents a prospective research program for this compound, encompassing its chemical synthesis, proposed biological evaluation, and potential derivatization pathways.
Figure 1: Chemical Structure of this compound
Chemical Synthesis
The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route is the aldol (B89426) condensation of pentan-2-one and butyraldehyde (B50154), followed by a selective reduction of the resulting enone.
Proposed Synthetic Protocol
A potential synthetic workflow is outlined below.
Experimental Protocol:
-
Aldol Condensation: To a solution of pentan-2-one (1.0 eq) in ethanol, add a solution of sodium hydroxide (B78521) (1.2 eq) in water. Cool the mixture to 0°C and add butyraldehyde (1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.
-
Workup: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Selective Reduction: Dissolve the crude enone intermediate in methanol (B129727) and cool to 0°C. Add cerium(III) chloride heptahydrate (1.1 eq) and stir until dissolved. Add sodium borohydride (B1222165) (1.5 eq) portion-wise and stir for 2 hours.
-
Final Workup and Purification: Quench the reaction with acetone (B3395972) and concentrate. Add water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Hypothetical Biological Screening
Given the lack of existing data, a broad-based screening approach is proposed to identify potential biological activities of this compound.
Proposed Initial Screens
A tiered screening cascade is proposed to efficiently assess the biological potential of the compound.
Hypothetical Data Presentation
The following tables present hypothetical results from the proposed primary screens.
Table 1: Hypothetical Cytotoxicity Data of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | > 100 |
| A549 | Lung | > 100 |
| HCT116 | Colon | > 100 |
| HeLa | Cervical | > 100 |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungi | 32 |
| Aspergillus niger | Fungi | > 128 |
Potential Derivatization and SAR Studies
The presence of two functional groups in this compound allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.
Proposed Derivatization Pathways
Key derivatization strategies could include:
-
Oxidation of the secondary alcohol to a diketone.
-
Reduction of the ketone to a diol.
-
Esterification or etherification of the alcohol.
-
Formation of imines or oximes from the ketone.
Conclusion
While this compound is a chemically simple and currently understudied molecule, it holds potential as a versatile starting material for the development of novel chemical probes and therapeutic leads. The synthetic route is straightforward, and the presence of two modifiable functional groups makes it an attractive scaffold for medicinal chemistry campaigns. The proposed screening cascade and derivatization strategies in this guide offer a roadmap for initiating research into the biological and chemical properties of this compound. Further investigation is warranted to unlock the full potential of this compound and its derivatives.
Methodological & Application
Synthesis of 6-Hydroxy-4-nonanone: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 6-hydroxy-4-nonanone, a valuable intermediate in organic synthesis. The protocol is based on a base-catalyzed aldol (B89426) condensation reaction between 2-pentanone and butyraldehyde (B50154).
Overview
This compound is a keto-alcohol with the chemical formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1][2] Its synthesis is achieved through a crossed aldol condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the nucleophilic addition of an enolate ion from a ketone (2-pentanone) to an aldehyde (butyraldehyde).
Synthesis Pathway
The synthesis of this compound proceeds via a base-catalyzed aldol condensation mechanism. In the presence of a base, 2-pentanone is deprotonated at the α-carbon to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The resulting alkoxide intermediate is then protonated, typically by the solvent, to yield the final product, this compound.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via a base-catalyzed aldol condensation.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Pentanone | C₅H₁₀O | 86.13 |
| Butyraldehyde | C₄H₈O | 72.11 |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 |
| Ethanol (95%) | C₂H₅OH | 46.07 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanone in ethanol. Cool the solution in an ice bath.
-
Addition of Base and Aldehyde: Slowly add an aqueous solution of sodium hydroxide to the cooled ketone solution while stirring. Subsequently, add butyraldehyde dropwise to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
3.4. Quantitative Data
| Parameter | Value/Range |
| Reactant Ratio (2-Pentanone:Butyraldehyde) | Typically 1:1 to 1:1.5 |
| Catalyst Concentration (NaOH) | Catalytic amount (e.g., 0.1 eq) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Expected Yield | Moderate to High |
| Purity | >95% after purification |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Application Note: Quantitative Analysis of 6-Hydroxy-4-nonanone using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 6-Hydroxy-4-nonanone in biological matrices. The method is based on Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization procedure.
Introduction
This compound is a keto-alcohol that may arise from various biological or chemical processes. Due to its polar functional groups (a ketone and a hydroxyl group), it exhibits low volatility and thermal instability, making direct analysis by gas chromatography challenging. To overcome these limitations, a derivatization strategy is employed to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.
This protocol details a robust two-step derivatization process involving methoximation of the ketone group followed by silylation of the hydroxyl group. This widely used technique effectively reduces polarity and prevents tautomerization, leading to improved chromatographic peak shape and detection sensitivity.[1][2]
Analytical Method Overview
The analytical workflow consists of sample preparation (extraction), chemical derivatization, and instrumental analysis by GC-MS. An internal standard should be used to ensure accuracy and precision.
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the sample matrix.
-
Derivatization: A two-step reaction is performed.
-
Methoximation: The ketone group is converted to a methoxime using methoxyamine hydrochloride (MeOx). This step protects the carbonyl group and prevents the formation of multiple derivatives from tautomers.[1]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen, significantly increasing the volatility of the analyte.[1]
-
-
Analysis: The derivatized sample is injected into a GC-MS system for separation and quantification.
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drying -> methoximation [lhead=cluster_deriv, ltail=cluster_prep, color="#5F6368"]; silylation -> gcms [lhead=cluster_analysis, ltail=cluster_deriv, color="#5F6368"];
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Figure 1: Overall experimental workflow.
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS), e.g., a deuterated analog like 4-hydroxy-2-nonenal-d11 (if available) or a structurally similar compound.
-
Methoxyamine hydrochloride (MeOx), 98%
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Pyridine, anhydrous
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
Ultrapure water
-
Sample matrix (e.g., plasma, cell lysate)
3.2. Protocol for Sample Preparation and Derivatization
This protocol is adapted from established methods for analyzing polar metabolites and lipid peroxidation products.[1][3]
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard solution.
-
Add 500 µL of a cold extraction solvent mixture (e.g., Hexane:Ethyl Acetate 1:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4°C for 10 minutes at 10,000 x g to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
Dry the pooled organic extract under a gentle stream of nitrogen gas at room temperature until complete dryness.
-
-
Step 1: Methoximation:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine).
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 60 minutes in a shaker or heating block.[4]
-
Allow the vial to cool to room temperature.
-
-
Step 2: Silylation:
-
Add 50 µL of MSTFA (with 1% TMCS) to the vial from the previous step.
-
Vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before analysis. The sample is now ready for GC-MS injection.
-
3.3. GC-MS Instrumental Parameters
The following are representative instrument conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard (e.g., M+•, M-15, or other characteristic fragments) |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
Data Presentation and Performance
As no specific performance data for this compound was found in the literature, the following table presents typical validation parameters for the analysis of a related derivatized compound, 4-hydroxy-2-nonenal (HNE), which can be considered representative for establishing a new method.[3]
Table 1: Representative Method Performance Characteristics
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.995 |
| Calibration Range | 2.5 - 250 nmol/L |
| Limit of Detection (LOD) | < 1 nmol/L |
| Limit of Quantification (LOQ) | < 2.5 nmol/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Data presented is based on a validated method for a similar analyte, 4-hydroxy-2-nonenal, and serves as a target for method validation.[3]
Visualization of Derivatization Reaction
The chemical derivatization process is crucial for preparing this compound for GC-MS analysis. The following diagram illustrates the two-step reaction.
dot digraph "derivatization_pathway" { graph [layout=dot, rankdir=LR, splines=true, label="Derivatization Pathway of this compound", fontname="Arial", fontsize=14, fontcolor="#202124", size="11,8!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Analyte [label="this compound\n(Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_Product [label="Methoxime Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2_Product [label="Final MOX-TMS Derivative\n(Volatile)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Reagent1 [label="Methoxyamine HCl\n(MeOx)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="MSTFA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reagent1 -> Analyte [style=invis]; // Helper for positioning Analyte -> Step1_Product [label=" Step 1: Methoximation \n (Protects Ketone) "]; Reagent2 -> Step1_Product [style=invis]; // Helper for positioning Step1_Product -> Step2_Product [label=" Step 2: Silylation \n (Adds Volatility) "];
// Grouping for clarity {rank=same; Reagent1; Analyte;} {rank=same; Reagent2; Step1_Product;} {rank=same; Step2_Product;} }
Figure 2: Chemical derivatization pathway.
Conclusion
The described GC-MS method, incorporating a two-step methoximation and silylation derivatization, provides a robust and sensitive framework for the quantification of this compound. While the specific performance characteristics must be determined through formal method validation, the protocol is based on well-established principles for the analysis of analogous compounds containing hydroxyl and ketone functionalities.[1][2][3] This application note serves as a comprehensive guide for researchers aiming to measure this and other similar keto-alcohols in complex matrices.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Hydroxy-4-nonanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of 6-Hydroxy-4-nonanone using Nuclear Magnetic Resonance (NMR) spectroscopy. The information is intended to guide researchers in acquiring and interpreting NMR data for this and structurally related molecules.
Introduction
This compound is a bifunctional organic molecule containing both a ketone and a secondary alcohol. Its structural characterization is crucial for its application in various fields, including organic synthesis and drug discovery. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure, including the connectivity of atoms and their stereochemical arrangement. This note describes the expected ¹H and ¹³C NMR spectra and provides generalized protocols for acquiring one-dimensional (1D) and two-dimensional (2D) NMR data.
Predicted NMR Data
Due to the lack of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide a reliable starting point for spectral assignment. The numbering of the carbon atoms is as follows:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 0.92 | t | 3H |
| 2 | 1.59 | sext | 2H |
| 3 | 2.44 | t | 2H |
| 5a | 2.58 | dd | 1H |
| 5b | 2.68 | dd | 1H |
| 6 | 3.95 | m | 1H |
| 7 | 1.45 | m | 2H |
| 8 | 1.35 | m | 2H |
| 9 | 0.91 | t | 3H |
| OH | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| 1 | 13.9 |
| 2 | 17.3 |
| 3 | 42.1 |
| 4 | 211.8 |
| 5 | 49.5 |
| 6 | 68.2 |
| 7 | 38.8 |
| 8 | 18.9 |
| 9 | 14.1 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may need to be optimized.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar molecules. Other suitable solvents include acetone-d₆, and methanol-d₄.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.
3.2. 1D NMR Spectroscopy
3.2.1. ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Temperature: 298 K.
3.2.2. ¹³C NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
3.3. 2D NMR Spectroscopy
3.3.1. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Expected Correlations:
-
H-1 with H-2
-
H-2 with H-1 and H-3
-
H-3 with H-2
-
H-5 with H-6
-
H-6 with H-5 and H-7
-
H-7 with H-6 and H-8
-
H-8 with H-7 and H-9
-
H-9 with H-8
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond C-H coupling).
-
Expected Correlations:
-
H-1 with C-1
-
H-2 with C-2
-
H-3 with C-3
-
H-5 with C-5
-
H-6 with C-6
-
H-7 with C-7
-
H-8 with C-8
-
H-9 with C-9
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.
-
Expected Key Correlations:
-
H-1 to C-2, C-3
-
H-2 to C-1, C-3, C-4
-
H-3 to C-2, C-4, C-5
-
H-5 to C-3, C-4, C-6, C-7
-
H-6 to C-4, C-5, C-7, C-8
-
H-7 to C-5, C-6, C-8, C-9
-
H-8 to C-6, C-7, C-9
-
H-9 to C-7, C-8
-
Visualizations
Diagram 1: General Workflow for NMR Structural Elucidation
Caption: Workflow for NMR data acquisition and analysis.
Diagram 2: Logical Relationship of 2D NMR Experiments for Structural Assignment
Caption: Interconnectivity of NMR experiments for structure elucidation.
Application Notes & Protocols: Purification of 6-Hydroxy-4-nonanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and generalized protocols for the purification of 6-Hydroxy-4-nonanone, a beta-hydroxy ketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific published purification data for this compound, this guide focuses on establishing a methodological framework based on standard organic chemistry techniques. The protocols for flash column chromatography, vacuum distillation, and recrystallization are presented as starting points for method development and optimization.
Introduction to this compound
This compound (CAS No: 52762-53-5) is a bifunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1][2][3] Its structure suggests moderate polarity and the potential for hydrogen bonding, which are key considerations for selecting an appropriate purification strategy. The purity of such compounds is critical for their use in drug development, flavor and fragrance synthesis, and as intermediates in complex organic syntheses, as impurities can lead to undesirable side reactions and affect biological activity.
The primary challenges in purifying beta-hydroxy ketones like this compound include their susceptibility to dehydration under harsh conditions (e.g., high heat or strong acid/base catalysis) to form the corresponding α,β-unsaturated ketone, and the potential for other side reactions.[4] Therefore, purification methods must be chosen to minimize thermal stress and exposure to reactive conditions.
Physicochemical Properties
A summary of the known properties of this compound is essential for designing purification protocols.
| Property | Value | Reference |
| CAS Number | 52762-53-5 | [1][2] |
| Molecular Formula | C₉H₁₈O₂ | [1][2][5] |
| Molecular Weight | 158.24 g/mol | [1][3][5] |
| Topological Polar Surface Area | 37.3 Ų | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Boiling Point | Not available | [5] |
| Melting Point | Not available | [5] |
Note: The absence of reported boiling and melting points necessitates an empirical approach to developing distillation and recrystallization procedures.
Purification Methodologies
Based on the structure of this compound, three primary purification techniques are recommended:
-
Flash Column Chromatography: Ideal for separating the target compound from impurities with different polarities. This is often the most effective method for achieving high purity on a lab scale.
-
Vacuum Distillation: Suitable for purifying liquids on a larger scale, especially for removing non-volatile impurities or separating components with different boiling points. The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition.[6]
Method Comparison
The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity. The following table provides a hypothetical comparison to guide selection.
| Parameter | Flash Chromatography | Vacuum Distillation | Recrystallization |
| Principle | Adsorption / Polarity | Boiling Point Difference | Solubility Difference |
| Typical Purity | >98% | 95-99% | >99% |
| Scale | mg to multi-gram | gram to kg | mg to kg |
| Throughput | Low to Medium | High | Medium |
| Primary Challenge | Solvent consumption; co-elution | Thermal decomposition risk | Finding a suitable solvent; oiling out |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of a crude sample of this compound from non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates
-
Glass column, collection tubes, rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane). Spot the TLC plate and develop it in various Hex/EtOAc solvent systems (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in n-Hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent (e.g., Dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system (e.g., 8:2 Hex/EtOAc). Maintain a constant flow rate using positive pressure.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
Application Notes and Protocols: 6-Hydroxy-4-nonanone as a Flavor Ingredient
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-Hydroxy-4-nonanone, a gamma-hydroxy ketone, for its potential application as a flavor ingredient. Due to the limited publicly available data on this specific compound, this document combines established information on its chemical properties with generalized protocols and inferred sensory characteristics based on the broader class of aliphatic hydroxy ketones.
Chemical and Physical Properties
This compound is an organic compound with both a ketone and a hydroxyl functional group. These features are crucial in determining its chemical reactivity, solubility, and sensory properties. While extensive experimental data is not available, the following table summarizes its known and computed properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 6-hydroxy-nonan-4-one | [1] |
| CAS Number | 52762-53-5 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Physical State | Liquid (presumed) | [3] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | [3] |
| SMILES | CCCC(O)CC(=O)CCC | [4] |
| InChIKey | MRCPQWJUIUDGMZ-UHFFFAOYSA-N | [4] |
Regulatory and Safety Information
As of the latest review, this compound does not have a FEMA (Flavor and Extract Manufacturers Association) number, indicating it is not listed as Generally Recognized as Safe (GRAS) in the United States.[5][6][7][8] Similarly, a specific evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for this compound was not found.[9]
However, JECFA has evaluated groups of aliphatic acyclic and alicyclic alpha-diketones and related alpha-hydroxyketones and concluded that they do not pose a safety concern at current levels of intake as flavouring agents.[10] The evaluation of such substances typically follows a structured procedure that considers intake, metabolism, and toxicological data.[10] Aliphatic ketones are generally known to have low acute toxicity.[10] Any application of this compound in food would necessitate a comprehensive safety assessment and regulatory approval.
Potential Flavor Profile and Applications
The flavor profile of this compound has not been specifically documented. However, based on its structure as a gamma-hydroxy ketone and the characteristics of similar aliphatic ketones, a hypothetical flavor profile can be inferred. Aliphatic ketones can contribute a range of notes, from fruity and buttery to cheesy and green.[3][11] The presence of a hydroxyl group can add to the complexity, potentially introducing creamy, sweet, or waxy nuances.
Potential Flavor Descriptors:
-
Fruity (e.g., pear, stone fruit)
-
Creamy, milky, buttery
-
Waxy
-
Green
-
Slightly herbaceous
Potential Applications in Food:
Given its potential flavor profile, this compound could be explored as a flavor ingredient in a variety of food products, including:
-
Dairy Products: To enhance creamy and buttery notes in cheese, yogurt, and ice cream.
-
Fruit Flavors: To add complexity and ripe notes to fruit-based beverages, confectioneries, and baked goods.
-
Savory Applications: In minute quantities, it could potentially contribute to the overall flavor profile of sauces, dressings, and snack foods.
Experimental Protocols
The following are generalized protocols for the synthesis, analysis, and sensory evaluation of this compound, based on standard methodologies for similar compounds.
Synthesis of this compound
A potential synthetic route to this compound is via an aldol (B89426) condensation reaction followed by selective reduction. A generalized two-step protocol is outlined below.
Step 1: Aldol Condensation of Pentanal and Butanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanone in a suitable solvent such as ethanol (B145695).
-
Base Addition: Cool the solution in an ice bath and slowly add a base catalyst, for example, a solution of sodium hydroxide (B78521) in water.
-
Aldehyde Addition: Add pentanal dropwise to the cooled solution while maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol condensation product, an α,β-unsaturated ketone.
Step 2: Selective Reduction of the Carbonyl Group
-
Dissolution: Dissolve the crude α,β-unsaturated ketone from Step 1 in a suitable solvent like methanol (B129727) or ethanol.
-
Reducing Agent: Cool the solution in an ice bath and add a selective reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise. This step aims to selectively reduce the ketone to a hydroxyl group without affecting the carbon-carbon double bond.
-
Reaction: Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC).
-
Quenching and Workup: Carefully add a dilute acid to quench the excess reducing agent. Remove the solvent under reduced pressure and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the identification and quantification of volatile and semi-volatile flavor compounds like this compound in a food matrix.
Sample Preparation (Liquid Matrix, e.g., Beverage):
-
Extraction: Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the flavor compounds.
-
LLE: Mix a known volume of the beverage with an equal volume of a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether). Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process and combine the organic extracts.
-
SPME: Place a known volume of the beverage in a headspace vial. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace or directly immerse it in the liquid for a defined period at a controlled temperature to adsorb the volatile compounds.
-
-
Concentration (for LLE): Gently concentrate the combined organic extracts under a stream of nitrogen to a final volume.
-
Internal Standard: Add a known amount of an internal standard (e.g., a non-naturally occurring ketone with similar chemical properties) to the extract for quantification.
GC-MS Analysis:
-
Injection: Inject an aliquot of the prepared sample into the GC-MS system. For SPME, the fiber is directly desorbed in the GC inlet.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Scan Mode: Acquire data in full scan mode to identify unknown compounds. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify the compound by comparing its peak area to that of the internal standard.
Sensory Evaluation Protocol
A descriptive sensory analysis with a trained panel is required to determine the flavor profile of this compound.[12]
-
Panelist Training:
-
Select panelists based on their sensory acuity and ability to describe flavors.
-
Train the panel on the basic tastes and a wide range of aroma references relevant to fruity, creamy, and green notes.
-
-
Sample Preparation:
-
Prepare a stock solution of pure this compound in a neutral solvent (e.g., ethanol or propylene (B89431) glycol).
-
Prepare a series of dilutions in a neutral medium (e.g., water, sugar solution, or a simple food base like a white sauce or unflavored yogurt) at concentrations around the anticipated perception threshold.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a controlled environment (odor-free, consistent lighting).
-
Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.
-
Panelists should evaluate the samples orthonasally (smelling) and retronasally (tasting) and record their perceptions.
-
-
Data Collection and Analysis:
-
Use a structured scoresheet where panelists can rate the intensity of different flavor attributes (e.g., fruity, creamy, waxy, green) on a line scale.
-
Collect the data and analyze it statistically (e.g., using ANOVA) to determine the significant flavor attributes and their intensities at different concentrations.
-
Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory characteristics of the compound.
-
Conclusion
While this compound is not yet an established flavor ingredient with a defined regulatory status or a well-documented sensory profile, its chemical structure suggests potential for interesting and useful flavor characteristics, particularly in the fruity and creamy realms. The protocols outlined in these application notes provide a solid foundation for researchers and flavor chemists to synthesize, analyze, and evaluate this compound. Further research is necessary to establish its specific sensory properties, safety, and potential applications in the food and beverage industry. Any commercial use would require thorough safety testing and adherence to regional food additive regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
- 9. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]
- 10. 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42) [inchem.org]
- 11. Aliphatic Ketone Definition, Structure & Examples - Lesson | Study.com [study.com]
- 12. flavorsum.com [flavorsum.com]
Application of 6-Hydroxy-4-nonanone in Food Science: An Overview of Available Data
Initial research indicates a significant lack of publicly available scientific literature and data regarding the specific application of 6-Hydroxy-4-nonanone in the field of food science. While ketones and hydroxy ketones are a known class of compounds that can contribute to the flavor and aroma profiles of various foods, information detailing the sensory properties, natural occurrence, or intentional use of this compound as a food additive or flavoring agent is not readily accessible.
This document aims to provide a comprehensive overview of the currently available chemical information for this compound and to contextualize its potential, though currently unsubstantiated, role in food science by examining related compounds.
Chemical and Physical Properties of this compound
A summary of the basic chemical and physical properties of this compound is presented below. This information is primarily drawn from chemical databases and does not imply a known application in food.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1] |
| CAS Number | 52762-53-5 | [1] |
| IUPAC Name | 6-hydroxynonan-4-one | [1] |
| Synonyms | 6-hydroxy-nonan-4-one | [1] |
Potential, Unverified Roles of Hydroxy Ketones in Food Science
While specific data on this compound is absent, the broader class of hydroxy ketones is known to be relevant in food chemistry. These compounds can be formed through various reactions during food processing, such as the Maillard reaction, and can contribute to the overall flavor and aroma of food products.
Formation Pathways of Related Flavor Compounds
The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a significant source of many flavor compounds, including some hydroxy ketones.[3][4] For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a well-known flavor compound with a caramel-like aroma, is generated through the Maillard reaction.[5]
The general pathway for the formation of such compounds can be visualized as a multi-step process.
This diagram illustrates the general stages of the Maillard reaction, which can lead to the formation of various flavor compounds, including hydroxy ketones. The specific pathways and resulting products are highly dependent on the reaction conditions and the types of sugars and amino acids involved.
Experimental Protocols for Analyzing Related Ketones in Food
While no protocols for this compound were found, the analysis of other ketones in food matrices typically involves a series of steps from extraction to identification. The following is a generalized workflow that could be adapted for the analysis of volatile and semi-volatile ketones in a food sample.
General Workflow for Ketone Analysis in Food
Protocol Steps:
-
Sample Preparation: A representative sample of the food product is homogenized to ensure uniformity.
-
Extraction of Volatiles: Volatile and semi-volatile compounds, including ketones, are extracted from the food matrix. Common techniques include:
-
Solid-Phase Microextraction (SPME): A fiber coated with an adsorbent material is exposed to the headspace of the sample or directly immersed in it to trap volatile compounds.
-
Simultaneous Distillation-Extraction (SDE): This technique simultaneously distills and extracts volatile compounds from a sample.
-
Headspace Analysis: The gas phase above the food sample is collected and injected for analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted volatiles are separated based on their boiling points and polarity using a gas chromatograph. The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification.
-
Data Analysis: The obtained mass spectra are compared to spectral libraries (e.g., NIST, Wiley) to identify the compounds.
-
Quantification: The concentration of identified ketones can be determined by using internal or external standards.
Conclusion
At present, there is no documented evidence to support the application of this compound in food science. The information available is limited to its basic chemical identity. While the study of related hydroxy ketones and their formation in food provides a general context, it does not offer specific insights into the properties or potential uses of this compound. Further research would be necessary to determine if this compound is naturally present in foods, if it is formed during processing, and what, if any, sensory characteristics it possesses. Without such foundational research, the development of detailed application notes and protocols is not feasible. Researchers and scientists interested in this specific compound would need to conduct primary research to establish its relevance to food science.
References
- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Formation of hydroxyfuranone and hydroxypyranone derivatives with DNA-breaking activity in the Maillard reaction of glucose and albumin under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of 6-Hydroxy-4-nonanone
Abstract
This application note details a robust and highly enantioselective protocol for the synthesis of 6-Hydroxy-4-nonanone, a valuable chiral building block in organic synthesis. The described method utilizes an organocatalytic asymmetric aldol (B89426) reaction between pentanal and 2-butanone, catalyzed by (S)-proline. This approach offers a straightforward, metal-free route to the desired β-hydroxy ketone with good yields and high enantioselectivity. This document provides a comprehensive experimental protocol, quantitative data for analogous reactions, and a visual representation of the synthetic workflow, intended for researchers in drug development and synthetic chemistry.
Introduction
Chiral β-hydroxy ketones are pivotal structural motifs present in a wide array of natural products and pharmaceutical agents. The development of efficient and stereoselective methods for their synthesis is of significant interest to the scientific community. One of the most powerful strategies for constructing these molecules is the asymmetric aldol reaction, which forms a carbon-carbon bond and a stereocenter concurrently. Organocatalysis, using small chiral organic molecules, has emerged as a green and efficient alternative to traditional metal-based catalysts. Among various organocatalysts, the amino acid L-proline has been extensively used to catalyze asymmetric aldol reactions with high enantioselectivity.[1][2][3][4] This application note focuses on the application of a proline-catalyzed aldol reaction for the enantioselective synthesis of this compound.
Signaling Pathway and Experimental Workflow
The synthesis of this compound is achieved through a direct asymmetric aldol reaction. The proposed catalytic cycle, inspired by the mechanism of Class I aldolases, involves the formation of an enamine intermediate between the ketone (2-butanone) and the proline catalyst. This enamine then attacks the aldehyde (pentanal) in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral β-hydroxy ketone and regenerates the catalyst.
Experimental Workflow for the Enantioselective Synthesis of this compound
References
Application Notes and Protocols for the Study of 6-Hydroxy-4-nonanone as a Putative Insect Pheromone Component
Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.
Introduction:
Insect pheromones are crucial for chemical communication, mediating behaviors such as mating, aggregation, and trail-following. The identification and synthesis of these chemical cues are paramount for developing environmentally benign pest management strategies. This document provides a comprehensive guide for the investigation of 6-Hydroxy-4-nonanone as a potential insect pheromone component. While no specific insect species has been definitively identified as utilizing this compound, the protocols outlined below provide a robust framework for researchers to assess its biological activity in a target insect species. These methodologies cover pheromone extraction, chemical analysis, electrophysiological screening, and behavioral validation.
I. Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. This information is essential for its synthesis, purification, and use in bioassays.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| CAS Number | 52762-53-5 | [1][2][3] |
| IUPAC Name | 6-hydroxynonan-4-one | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), dichloromethane) | General chemical knowledge |
II. Experimental Protocols
A. Pheromone Extraction and Identification
This protocol describes the collection of volatiles from the target insect species and their analysis to identify potential pheromone components like this compound.
1. Volatile Collection from Insects
-
Objective: To trap volatile organic compounds (VOCs) released by the target insect species.
-
Materials:
-
Glass aeration chambers
-
Charcoal-filtered air source
-
Volatile collection traps (e.g., Porapak Q, Tenax TA)
-
Vacuum pump
-
Live insects (males, females, and different life stages)
-
-
Protocol:
-
Place a known number of insects (e.g., 20-50 individuals of the same sex and reproductive status) into a glass aeration chamber.
-
Draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-200 mL/min).
-
Pass the effluent air through a volatile collection trap to adsorb the released VOCs.
-
Collect volatiles for a set period (e.g., 24-48 hours).
-
As a control, perform an identical collection from an empty chamber.
-
Elute the trapped volatiles from the adsorbent using a minimal amount of high-purity solvent (e.g., 200 µL of hexane or dichloromethane).
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
2. Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify the chemical components in the collected volatile extracts.
-
Protocol:
-
Inject a small aliquot (e.g., 1 µL) of the volatile extract into a GC-MS system.
-
Use a nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating semi-volatile compounds.
-
Employ a temperature program that allows for the effective separation of components (e.g., initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min).
-
Analyze the resulting mass spectra by comparing them to spectral libraries (e.g., NIST, Wiley) and with an authentic standard of this compound if available.
-
Quantify the amount of this compound present by comparing the peak area to that of a known concentration of an internal standard.
-
B. Electrophysiological Assays
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for olfactorily active substances.[4][5][6][7]
1. Electroantennography (EAG)
-
Objective: To determine if the antennae of the target insect species can detect this compound.
-
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Charcoal-filtered and humidified continuous air stream
-
Pasteur pipettes with filter paper
-
Synthetic this compound
-
Solvent (e.g., hexane or paraffin (B1166041) oil)
-
-
Protocol:
-
Excise an antenna from a live, immobilized insect.[4]
-
Mount the antenna between the two glass capillary electrodes, ensuring good electrical contact.[5]
-
Position the mounted antenna in a continuous, humidified air stream.
-
Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., 1 ng/µL to 100 ng/µL).
-
Apply a known volume (e.g., 10 µL) of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Introduce the tip of the pipette into a hole in the main air tube and deliver a pulse of air through the pipette, carrying the odorant over the antenna.
-
Record the resulting depolarization of the antennal membrane (EAG response).
-
Use a solvent-only puff as a negative control and a known pheromone or general odorant as a positive control.
-
Randomize the order of stimuli to avoid adaptation effects.
-
Measure the amplitude of the EAG responses in millivolts (mV).
-
Table 2: Hypothetical EAG Response of a Target Insect to this compound
| Compound | Dose (ng) | Mean EAG Response (mV) ± SE (n=10) |
| Hexane (Control) | - | 0.1 ± 0.05 |
| This compound | 1 | 0.5 ± 0.1 |
| This compound | 10 | 1.2 ± 0.2 |
| This compound | 100 | 2.5 ± 0.3 |
| Positive Control | 10 | 2.8 ± 0.4 |
C. Behavioral Bioassays
Behavioral bioassays are essential to confirm that a compound elicits a behavioral response in an insect.[8][9][10]
1. Y-Tube Olfactometer Assay
-
Objective: To assess the attractant or repellent properties of this compound in a choice test.
-
Protocol:
-
Set up a Y-tube olfactometer with a charcoal-filtered and humidified air supply flowing through both arms.
-
In one arm (the "treatment" arm), place a filter paper treated with a solution of this compound.
-
In the other arm (the "control" arm), place a filter paper treated with the solvent only.
-
Introduce a single insect at the base of the Y-tube and allow it to choose between the two arms.
-
Record the first choice of the insect and the time spent in each arm over a set period (e.g., 5-10 minutes).
-
After each trial, clean the Y-tube thoroughly and rotate the arms to avoid positional bias.
-
Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis.
-
Table 3: Hypothetical Y-Tube Olfactometer Response to this compound
| Treatment | Control | No. Insects Choosing Treatment | No. Insects Choosing Control | No Choice | p-value (Chi-square test) |
| 10 ng this compound | Hexane | 65 | 30 | 5 | < 0.01 |
2. Field Trapping Assay
-
Objective: To evaluate the effectiveness of this compound as a lure in a natural environment.
-
Protocol:
-
Design traps appropriate for the target insect species (e.g., funnel traps, sticky traps).
-
Bait the traps with a controlled-release lure containing a known amount of synthetic this compound.
-
Use unbaited traps or traps baited with solvent only as controls.
-
Deploy the traps in a suitable habitat for the target insect, using a randomized block design to account for spatial variability.
-
Check the traps at regular intervals (e.g., daily or weekly) and record the number of captured insects.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the catch between baited and control traps.
-
Table 4: Hypothetical Field Trap Catch with this compound as a Lure
| Lure | Mean No. Insects per Trap per Day ± SE (n=10) |
| Unbaited Control | 1.2 ± 0.5 |
| 1 mg this compound | 15.7 ± 2.1 |
| 10 mg this compound | 28.4 ± 3.5 |
III. Visualizations
The following diagrams illustrate the workflows and signaling pathways described in these protocols.
Caption: Workflow for Pheromone Identification and Validation.
Caption: Generalized Olfactory Signaling Pathway in Insects.
The protocols and data presentation formats provided in these application notes offer a standardized methodology for the investigation of this compound, or any novel compound, as a potential insect pheromone. A systematic approach, from chemical identification to behavioral validation, is critical for the successful characterization of new semiochemicals for use in research and integrated pest management programs.
References
- 1. US4584193A - Synthetic pheromone 5-hydroxy-4-methyl-3-heptanone and its use in controlling grain weevils - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Insect pheromones: An overview of function, form, and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R (*),S (*))-5-hydroxy-4-methyl-3-heptanone male-produced aggregation pheromone ofSitophilus oryzae (L.) andS. zeamais motsch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pheromones and Semiochemicals of Sitophilus oryzae (Coleoptera: Curculionidae), the Rice weevil [pherobase.com]
- 8. Pheromone production by male Tribolium castaneum (Coleoptera: Tenebrionidae) is influenced by diet quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. journals.uni-lj.si [journals.uni-lj.si]
Protocol for chiral separation of 6-Hydroxy-4-nonanone enantiomers
An Application Note and Protocol for the Chiral Separation of 6-Hydroxy-4-nonanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral keto-alcohol of interest in various fields, including flavor and fragrance chemistry, as well as a potential building block in pharmaceutical synthesis. The stereochemistry of this molecule can significantly influence its biological activity and sensory properties. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is crucial for research, development, and quality control purposes. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography (SFC), a technique known for its speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC).[1][2]
Experimental Protocol: Chiral SFC Method
This protocol outlines a method for the baseline separation of (R)- and (S)-6-Hydroxy-4-nonanone enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is highly effective for the enantioseparation of a wide range of chiral compounds.[3][4][5]
1. Instrumentation and Materials
-
System: Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, a column oven, an autosampler, and a UV-Vis detector or a Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose (B160209) or cellulose, is recommended.[3][6] For this protocol, we will specify an amylose-based CSP.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: Supercritical Carbon Dioxide (CO2), SFC grade.
-
B: Methanol (B129727) (MeOH), HPLC or SFC grade.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific instruments and resolutions.
| Parameter | Value |
| Mobile Phase | Isocratic elution with 85% CO2 and 15% Methanol |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Injection Volume | 5 µL |
| Detection | UV at 215 nm |
Data Presentation
The following table summarizes the expected quantitative data from the chiral separation of this compound enantiomers under the specified conditions. These values are representative and may vary slightly between systems.
| Analyte | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (e.e.) |
| (R)-6-Hydroxy-4-nonanone | 4.8 | \multirow{2}{}{> 2.0} | \multirow{2}{*}{N/A (for racemate)} |
| (S)-6-Hydroxy-4-nonanone | 5.9 |
*For a racemic mixture, the enantiomeric excess is not applicable. This column would be populated for the analysis of non-racemic samples.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
References
- 1. chromedia.org [chromedia.org]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. pharmtech.com [pharmtech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxy-4-nonanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Hydroxy-4-nonanone synthesis. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes for this compound are the Aldol (B89426) Condensation and the Grignard Reaction. This guide is structured to address challenges specific to each pathway.
Route 1: Aldol Condensation of 2-Pentanone and Butyraldehyde (B50154)
This crossed aldol condensation involves the reaction of an enolate from 2-pentanone with butyraldehyde.
Q1: My reaction yield is very low, and I'm recovering a significant amount of starting material. What are the likely causes and solutions?
A1: Low conversion in an aldol condensation can stem from several factors related to reaction equilibrium and catalyst activity.
-
Insufficient Catalyst Activity: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its effectiveness.
-
Reversible Reaction: The aldol addition is a reversible process. To drive the reaction forward, consider removing water as it forms, or gently heating the reaction to promote the subsequent dehydration to an enone, which can then be selectively reduced.
-
Steric Hindrance: While less of an issue with these substrates, significant steric hindrance around the carbonyl or alpha-carbon can slow down the reaction.
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Old or deactivated catalyst. | Use a fresh, high-purity base. Consider stronger, non-nucleophilic bases like LDA for directed aldol reactions. |
| Temperature | Too low for the reaction to proceed at a reasonable rate. | Gradually increase the reaction temperature while monitoring for side product formation using TLC. |
| Reaction Time | Insufficient time for the reaction to reach completion. | Extend the reaction time and monitor the progress by TLC. |
Q2: I'm observing multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge in crossed aldol condensations, arising from self-condensation of the starting materials.
-
Self-Condensation of 2-Pentanone: The enolate of 2-pentanone can react with another molecule of 2-pentanone.
-
Self-Condensation of Butyraldehyde: The enolate of butyraldehyde can react with another molecule of butyraldehyde.
To improve selectivity, employ a directed aldol strategy. This involves the pre-formation of the enolate of one carbonyl compound before the addition of the second. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) can selectively generate the enolate of 2-pentanone. Subsequent addition of butyraldehyde will then favor the desired crossed aldol product.
Q3: My desired this compound is dehydrating to form an α,β-unsaturated ketone. How can I prevent this?
A3: Dehydration is often promoted by heat and strong basic or acidic conditions during workup.
-
Temperature Control: Maintain a low reaction temperature throughout the process.
-
Careful Workup: Neutralize the reaction mixture carefully with a mild acid (e.g., saturated ammonium (B1175870) chloride solution) at low temperatures to avoid acid-catalyzed dehydration.
| Condition | Effect on Dehydration | Recommendation |
| High Temperature | Promotes elimination of water. | Maintain the reaction at or below room temperature. |
| Strong Acid/Base | Catalyzes the dehydration reaction. | Use a mild acid for neutralization during workup and avoid prolonged exposure to strong bases. |
Route 2: Grignard Reaction
This approach typically involves the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with a suitable electrophile, such as a protected 4-oxohexanal (B8731499) or a derivative of 4-oxohexanoic acid.
Q1: The Grignard reaction is not initiating. What should I do?
A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.
-
Purity of Magnesium: The magnesium turnings must be free of an oxide layer.
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water or alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Initiation Techniques: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to activate the magnesium surface. Gentle heating may also be required.
Q2: My yield is low, and I'm isolating a significant amount of a side product, hexane (B92381). Why is this happening?
A2: The formation of hexane indicates a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted alkyl halide. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which keeps the concentration of the alkyl halide low.
Q3: Instead of the desired this compound, I am isolating 4-nonanol (B1584833). What could be the cause?
A3: The formation of 4-nonanol suggests that the ketone functionality is being reduced. This can occur if the Grignard reagent possesses β-hydrogens, which can be transferred to the carbonyl group via a Meerwein-Ponndorf-Verley-Oppenauer (MPVO)-type reduction pathway. Using a Grignard reagent with no β-hydrogens or adding a reagent like cerium(III) chloride to enhance nucleophilic addition over reduction can mitigate this side reaction.[1]
| Side Reaction | Cause | Mitigation Strategy |
| Wurtz Coupling | Grignard reagent reacts with alkyl halide. | Slow, dropwise addition of alkyl halide to magnesium. |
| Reduction of Ketone | Hydride transfer from the Grignard reagent. | Use a Grignard reagent without β-hydrogens if possible; add CeCl₃. |
| Enolization | Grignard reagent acts as a base. | Use a less sterically hindered ketone or an organolithium reagent. |
Experimental Protocols
Protocol 1: Aldol Condensation of 2-Pentanone and Butyraldehyde (Generalized)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pentanone (1.0 equivalent) in anhydrous ethanol (B145695). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Slowly add a solution of potassium hydroxide (B78521) (1.2 equivalents) in ethanol to the cooled 2-pentanone solution. Stir the mixture for 30 minutes at 0°C to form the enolate.
-
Aldehyde Addition: Add butyraldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Grignard Reaction for Synthesis of this compound (Generalized)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of 1-bromopropane (B46711) (1.2 equivalents) in anhydrous diethyl ether. If the reaction does not start, add a crystal of iodine. Once initiated, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Electrophile: Cool the Grignard reagent to 0°C. Add a solution of a suitable protected 4-oxohexanal derivative (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Deprotection and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The protecting group is then removed under appropriate conditions. The final product is purified by flash column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 6-Hydroxy-4-nonanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-4-nonanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Aldol (B89426) Condensation and Grignard Reaction.
Aldol Condensation Route
A plausible pathway for the synthesis of this compound is the crossed aldol condensation between propanal and 2-hexanone (B1666271).
Diagram of the Aldol Condensation Workflow
Caption: A general workflow for the synthesis of this compound via Aldol Condensation.
Question: Low yield of the desired this compound is observed. What are the potential causes and solutions?
Answer:
Low yields in a crossed aldol condensation are common due to competing side reactions. Here are the primary causes and troubleshooting steps:
-
Self-Condensation: Both propanal and 2-hexanone can react with themselves (self-condensation) to form undesired byproducts.
-
Solution: To minimize self-condensation, slowly add one reactant to a mixture of the other reactant and the base. For instance, slowly add propanal to a mixture of 2-hexanone and the base. This ensures that the concentration of the added reactant remains low, favoring the cross-condensation.
-
-
Formation of Multiple Products: In a crossed aldol reaction, up to four different products can be formed.[1][2]
-
Solution: To favor the desired product where the enolate of 2-hexanone attacks propanal, use a non-enolizable aldehyde if possible in related syntheses. However, with propanal, careful control of reaction conditions is key. Using a milder base and lower temperatures can increase selectivity.
-
-
Dehydration of the Aldol Product: The initial β-hydroxy ketone product can easily dehydrate to form an α,β-unsaturated ketone, especially if the reaction is heated.[3][4]
-
Solution: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize dehydration. The choice of base can also influence this; weaker bases are less likely to promote elimination.
-
Table 1: Troubleshooting Low Yield in Aldol Condensation
| Potential Cause | Recommended Action | Expected Outcome |
| Self-condensation of reactants | Slow, controlled addition of one reactant to the other. | Increased yield of the crossed aldol product. |
| Formation of multiple crossed aldol products | Optimize reaction temperature and base concentration. | Improved selectivity for this compound. |
| Dehydration of the product | Maintain low reaction temperatures and use a milder base. | Preservation of the β-hydroxy ketone functionality. |
Question: The final product is a mixture of compounds that is difficult to separate. How can I improve the purity?
Answer:
Product mixtures are a known challenge in crossed aldol reactions.[1] Here are some strategies to improve the purity of this compound:
-
Reaction Control:
-
Temperature: Running the reaction at a lower, controlled temperature can enhance the selectivity for the desired product.
-
Base: Using a less harsh base (e.g., an amine-based catalyst instead of strong hydroxide) can sometimes reduce the number of side products.
-
-
Purification Techniques:
-
Fractional Distillation: If the boiling points of the desired product and the byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For complex mixtures, column chromatography on silica (B1680970) gel is often the most effective method for isolating the pure this compound. A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is typically employed.
-
Grignard Reaction Route
A potential Grignard synthesis of this compound could involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with a suitable electrophile containing a ketone and a protected hydroxyl group or an ester group that can be subsequently hydrated. A more direct, though challenging, approach would be the reaction with a 4-ketohexanoic acid derivative.
Diagram of the Grignard Reaction Troubleshooting Logic
Caption: A troubleshooting decision tree for the Grignard synthesis of this compound.
Question: The Grignard reaction fails to initiate or proceeds with very low conversion. What could be the problem?
Answer:
Grignard reactions are notoriously sensitive to reaction conditions. Here are the most common reasons for initiation failure or low conversion:
-
Presence of Moisture: Grignard reagents are highly basic and will react with even trace amounts of water in the glassware, solvent, or starting materials.[5]
-
Solution: All glassware must be thoroughly dried in an oven and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). Anhydrous solvents (typically diethyl ether or THF) must be used. Starting materials should be dry.
-
-
Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide.
-
Solution: Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.[6]
-
-
Low Purity of Alkyl Halide: Impurities in the alkyl halide can inhibit the reaction.
-
Solution: Use a freshly distilled or high-purity alkyl halide.
-
Question: A significant amount of a tertiary alcohol byproduct is formed when using an ester as a starting material. How can this be prevented?
Answer:
The formation of a tertiary alcohol is a classic side reaction when Grignard reagents are reacted with esters. The Grignard reagent adds to the ester, forming a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent.[7]
-
Control Stoichiometry and Temperature:
-
Solution: Use a precise 1:1 stoichiometry of the Grignard reagent to the ester. The reaction should be carried out at a low temperature (e.g., -78 °C) and the Grignard reagent should be added slowly to the ester solution to avoid a localized excess of the nucleophile.
-
-
Use a Weinreb Amide:
-
Solution: A more robust solution is to use a Weinreb amide (N-methoxy-N-methyl amide) derivative of the corresponding carboxylic acid instead of an ester. The intermediate formed after the first addition of the Grignard reagent is stable and does not readily react with a second equivalent, thus yielding the ketone upon workup.
-
Table 2: Troubleshooting Side Reactions in Grignard Synthesis
| Side Product | Potential Cause | Recommended Action |
| Tertiary Alcohol | Double addition of Grignard reagent to an ester starting material. | Use a 1:1 stoichiometry at low temperature, or use a Weinreb amide. |
| Starting Ketone | Enolization of the ketone starting material by the Grignard reagent acting as a base.[8] | Use a less sterically hindered Grignard reagent or a more reactive ketone. |
| Wurtz Coupling Product (R-R) | Coupling of the alkyl halide during Grignard formation. | Add the alkyl halide slowly to the magnesium turnings. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the Aldol Condensation synthesis of this compound?
A1: A general procedure involves dissolving 2-hexanone in a suitable solvent like ethanol (B145695) and cooling the mixture in an ice bath. An aqueous solution of a base, such as sodium hydroxide, is then added. Propanal is added dropwise to the stirred mixture while maintaining the low temperature. The reaction is typically stirred for several hours and then quenched by the addition of a weak acid. The product is extracted with an organic solvent, dried, and purified, for example, by vacuum distillation or column chromatography.[9][10]
Q2: What is a typical experimental protocol for a Grignard synthesis of a secondary alcohol like this compound?
A2: A general protocol for a Grignard reaction starts with the preparation of the Grignard reagent.[11] Magnesium turnings are placed in a flame-dried flask under an inert atmosphere with anhydrous diethyl ether. Propyl bromide is added slowly to initiate the formation of propylmagnesium bromide. In a separate flask, the electrophile (e.g., a protected 4-oxohexanal) is dissolved in anhydrous ether. The prepared Grignard reagent is then slowly added to the electrophile solution at a low temperature. After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The product is then extracted, dried, and purified.[6][11]
Q3: How can I monitor the progress of my reaction?
A3: The progress of both Aldol and Grignard reactions can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is taken at different time points, quenched, and spotted on a TLC plate alongside the starting materials. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to take during these syntheses?
A4: For Aldol Condensation, the bases used (NaOH, KOH) are corrosive and should be handled with care. For Grignard synthesis, extreme caution must be taken due to the pyrophoric nature of Grignard reagents and the flammability of the ether solvents. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. The quenching of Grignard reactions is highly exothermic and should be done slowly and with cooling.[5]
References
- 1. FOUR PRODUCTS ARE OBSERVED WHEN A CROSSED ALDOL IS ATTEMPTED USING TWO DIFFERENCE CARBONYL COMPOUNDS BOTH OF WHICH HAVE ALPHA H [research.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Aldol Condensation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. amherst.edu [amherst.edu]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
6-Hydroxy-4-nonanone stability and degradation pathways
Technical Support Center: 6-Hydroxy-4-nonanone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that may be susceptible to degradation?
A1: this compound possesses two key functional groups that can influence its stability: a secondary alcohol at the 6-position and a ketone at the 4-position. These groups are susceptible to oxidation, reduction, and other chemical transformations.
Q2: What are the general recommendations for the storage of this compound?
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, this compound may undergo several degradation pathways:
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Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 4,6-nonanedione.
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Reduction: The ketone can be reduced to a secondary alcohol, forming 4,6-nonanediol.
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Dehydration: Under acidic conditions, the alcohol may be eliminated to form an unsaturated ketone, such as non-5-en-4-one.
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Baeyer-Villiger Oxidation: The ketone could undergo oxidation to form an ester, which would lead to the cleavage of the carbon chain.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for monitoring the stability of this compound and identifying potential degradants.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in Chromatogram After Sample Storage
-
Possible Cause: Degradation of this compound due to improper storage conditions (e.g., exposure to air, light, or elevated temperatures).
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was stored in a cool, dark, and dry environment, preferably under an inert atmosphere.
-
Analyze by LC-MS or GC-MS: Use mass spectrometry to identify the molecular weights of the new peaks. Compare these with the molecular weights of potential degradation products (see Table 1).
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Perform Forced Degradation: To confirm the identity of the degradants, intentionally stress a fresh sample of this compound under controlled conditions (e.g., with a mild oxidizing agent) and compare the resulting chromatogram with your sample.
-
Issue 2: Loss of Purity of this compound During an Experimental Reaction
-
Possible Cause: The reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) may be promoting the degradation of this compound.
-
Troubleshooting Steps:
-
Review Reaction Chemistry: Identify any reagents or conditions that could react with a secondary alcohol or a ketone.
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Protecting Group Strategy: If the alcohol or ketone is interfering with your reaction, consider using a suitable protecting group (e.g., a silyl (B83357) ether for the alcohol or a ketal for the ketone).
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Modify Reaction Conditions: If possible, adjust the reaction conditions to be milder (e.g., lower temperature, neutral pH).
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Data Presentation
Table 1: Potential Degradation Products of this compound and their Molecular Weights
| Degradation Pathway | Potential Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Oxidation | 4,6-Nonanedione | C₉H₁₆O₂ | 156.22 |
| Reduction | 4,6-Nonanediol | C₉H₂₀O₂ | 160.26 |
| Dehydration | Non-5-en-4-one | C₉H₁₆O | 140.22 |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential oxidative degradation products.
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Materials:
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This compound
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3% Hydrogen Peroxide (H₂O₂) solution
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Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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HPLC or LC-MS system
-
-
Procedure:
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Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Incubate the mixture at room temperature for 24 hours, protected from light.
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quench the reaction by adding a small amount of sodium bisulfite solution if necessary.
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Dilute the sample with a suitable mobile phase and analyze by HPLC or LC-MS.
-
-
Expected Outcome: The appearance of new peaks in the chromatogram, one of which may correspond to 4,6-nonanedione.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 6-Hydroxy-4-nonanone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-4-nonanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through a base-catalyzed crossed aldol (B89426) condensation between butanal and 2-pentanone. In this reaction, the enolate of 2-pentanone acts as a nucleophile, attacking the carbonyl carbon of butanal.
Q2: What are the most common impurities I should expect in my crude product?
Given the nature of crossed aldol condensations, several impurities are common. These include unreacted starting materials, self-condensation products from both starting materials, and the dehydration product of your target molecule. A summary of these common impurities is provided in the table below.
Q3: How does reaction temperature affect the impurity profile?
Temperature plays a critical role. Higher temperatures or prolonged heating can promote the dehydration of the desired β-hydroxy ketone product (this compound) to form the corresponding α,β-unsaturated ketone.[1] This dehydration is often irreversible and can become a significant impurity if not controlled.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the butanal and 2-pentanone starting materials, you can observe the consumption of reactants and the appearance of a new, more polar spot corresponding to the hydroxyl group of this compound.
Troubleshooting Guide
Problem 1: My final product contains a significant amount of a less polar impurity, and the yield of this compound is low.
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Possible Cause: This is likely due to the dehydration of the desired product into 5-Nonen-4-one, especially if the reaction was heated.[1]
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Solution:
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Temperature Control: Maintain a lower reaction temperature to disfavor the elimination reaction. Running the reaction at room temperature or below is often sufficient for the aldol addition.
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Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of dehydration. Monitor the reaction by TLC and work it up once the starting materials are consumed.
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Problem 2: I'm observing multiple unidentified spots on my TLC plate, suggesting a mixture of products.
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Possible Cause: A complex mixture of products is a classic issue in crossed aldol condensations where both reactants can enolize.[1] You are likely forming self-condensation byproducts.
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Solution:
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Slow Addition: To favor the desired crossed-aldol reaction, slowly add the butanal to the reaction mixture containing the 2-pentanone and the base. This keeps the concentration of the more reactive aldehyde low, minimizing its self-condensation.
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Pre-formation of Enolate: For greater control, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of 2-pentanone quantitatively before the addition of butanal. This ensures that only one nucleophile is present.
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Problem 3: My purified product is contaminated with unreacted starting materials.
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Possible Cause: Incomplete reaction or inefficient purification.
-
Solution:
-
Reaction Completion: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction has stalled, a slight increase in temperature or addition of more catalyst might be necessary, but be mindful of byproduct formation.
-
Purification:
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Distillation: Unreacted butanal (boiling point ~74°C) and 2-pentanone (boiling point ~102°C) are more volatile than the desired product. Careful fractional distillation can be effective at removing them.
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Column Chromatography: Flash column chromatography is a reliable method for separating the more polar this compound from the less polar starting materials.
-
-
Data on Common Impurities
The following table summarizes the common impurities encountered during the synthesis of this compound. The likely abundance is a qualitative estimate under typical, non-optimized conditions.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway | Likely Abundance |
| Butanal | CH₃(CH₂)₂CHO | 72.11 | Unreacted Starting Material | Medium to High |
| 2-Pentanone | CH₃COCH₂CH₂CH₃ | 86.13 | Unreacted Starting Material | Medium to High |
| 2-Ethyl-2-hexenal | CH₃(CH₂)₂CH=C(CH₂CH₃)CHO | 126.20 | Self-condensation of Butanal | Medium |
| 5-Nonen-4-one | CH₃(CH₂)₂CH=CHCOCH₂CH₂CH₃ | 140.22 | Dehydration of Product | Low to Medium |
| Self-condensation product of 2-Pentanone | C₁₀H₁₈O₂ | 170.25 | Self-condensation of 2-Pentanone | Low to Medium |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on general aldol condensation methods. Optimization may be required.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-pentanone (1.0 equivalent) and 95% ethanol. Cool the flask in an ice bath.
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Base Addition: Prepare a solution of sodium hydroxide (B78521) (e.g., 2M aqueous solution) and add it to the stirred ketone/ethanol mixture.
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Aldehyde Addition: Add butanal (0.9 equivalents) dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until TLC indicates consumption of the starting materials.
-
Workup:
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Neutralize the reaction mixture by adding a dilute acid (e.g., 10% HCl) until the pH is approximately 7.
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Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (B1210297).
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The purified this compound can be characterized using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.
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FT-IR Spectroscopy: To identify the hydroxyl (-OH) and ketone (C=O) functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visual Guides
Impurity Formation Pathways
The following diagram illustrates the intended reaction pathway and the formation of major impurities.
Caption: Reaction scheme for this compound synthesis and major byproduct pathways.
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and solving common issues during the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Optimizing 6-Hydroxy-4-nonanone Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Hydroxy-4-nonanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, a β-hydroxy ketone, is commonly synthesized via an aldol (B89426) condensation reaction. A typical approach involves the reaction of 2-pentanone with butyraldehyde (B50154) in the presence of a base catalyst.[1][2] Another potential route involves the selective oxidation of 4,6-nonanediol.[1] Alternatively, Grignard reactions can be employed by reacting a suitable Grignard reagent with a carbonyl compound, followed by oxidation of the resulting secondary alcohol.[3][4][5]
Q2: What is the general mechanism for the base-catalyzed aldol condensation to form this compound?
A2: The base-catalyzed aldol condensation proceeds through the following steps:
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Enolate Formation: A base (e.g., sodium hydroxide) abstracts an acidic α-hydrogen from 2-pentanone to form a resonance-stabilized enolate.
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Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of butyraldehyde.
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Protonation: The resulting alkoxide is protonated by a proton source (e.g., water) to yield the final product, this compound.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to control are:
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Temperature: Low temperatures are often preferred to minimize side reactions.
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Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side products.
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Concentration of Base: The amount of base catalyst can significantly influence the reaction rate and the formation of byproducts.
-
Purity of Reagents and Solvents: Using pure, dry reagents and solvents is crucial, especially when working with water-sensitive intermediates like enolates.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. |
| Dehydration of the Product | The β-hydroxy ketone product can undergo dehydration to form the α,β-unsaturated ketone (non-5-en-4-one). This is often promoted by higher temperatures and prolonged reaction times. Running the reaction at a lower temperature (e.g., 0-5 °C) can help minimize this side reaction. |
| Cannizzaro Reaction of Butyraldehyde | If a strong base is used at a higher concentration, butyraldehyde (which has no α-hydrogens) can undergo a disproportionation reaction to form butanol and butyric acid. Use a milder base or a catalytic amount of a strong base. |
| Low Purity of Starting Materials | Ensure that 2-pentanone and butyraldehyde are of high purity. Distill the reagents before use if necessary. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Self-Condensation of 2-Pentanone | 2-Pentanone can react with itself to form an aldol adduct. This can be minimized by adding the 2-pentanone slowly to a mixture of butyraldehyde and the base. |
| Formation of α,β-Unsaturated Ketone | As mentioned above, dehydration of the desired product can occur. To avoid this, maintain a low reaction temperature and quench the reaction once the formation of the desired product is maximized. |
| Polycondensation | At higher concentrations of reactants and catalyst, multiple aldol additions can occur, leading to higher molecular weight byproducts. Use more dilute reaction conditions. |
Experimental Protocols
Protocol: Base-Catalyzed Aldol Condensation for this compound
Materials:
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2-Pentanone (1.0 eq)
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Butyraldehyde (1.2 eq)
-
Sodium Hydroxide (NaOH), 10% aqueous solution (0.1 eq)
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Ethanol (B145695) (solvent)
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Hydrochloric Acid (HCl), 1 M (for neutralization)
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Diethyl ether (for extraction)
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Saturated Sodium Bicarbonate solution
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve butyraldehyde in ethanol at 0 °C.
-
Slowly add the 10% NaOH solution to the flask while maintaining the temperature at 0 °C.
-
Add 2-pentanone dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Base (eq) | Yield (%) | Purity (%) | Major Byproduct |
| 1 | 25 | 4 | 0.1 | 45 | 80 | Non-5-en-4-one |
| 2 | 0-5 | 4 | 0.1 | 75 | 95 | Unreacted Starting Material |
| 3 | 0-5 | 2 | 0.1 | 60 | 90 | Unreacted Starting Material |
| 4 | 0-5 | 4 | 0.05 | 65 | 92 | Unreacted Starting Material |
| 5 | -10 | 6 | 0.1 | 70 | 98 | Unreacted Starting Material |
Visualizations
Caption: Aldol condensation reaction mechanism for the formation of this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-Hydroxy-4-nonanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Hydroxy-4-nonanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often depend on the synthetic route, which is typically an aldol (B89426) addition reaction. Potential impurities include:
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Unreacted starting materials: Such as pentan-2-one and butyraldehyde.
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Aldol condensation product: 4-Nonen-6-one, resulting from the dehydration of the desired product.[1][2]
-
Self-condensation byproducts: From the self-reaction of butyraldehyde.
-
Higher-order condensation products: Resulting from further reactions of the desired product or impurities.
Q2: My this compound appears to be degrading during purification. What could be the cause?
A2: this compound, as a β-hydroxy ketone, is susceptible to dehydration to form the corresponding α,β-unsaturated ketone (4-nonen-6-one), especially when exposed to acidic or basic conditions, or heat.[1][2][3] Ensure that your purification conditions are as neutral and mild as possible. If using silica (B1680970) gel chromatography, the silica can be slightly acidic; consider using deactivated silica gel.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using the following techniques:
-
Thin-Layer Chromatography (TLC): For rapid qualitative analysis and for determining appropriate solvent systems for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data and can help identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for accurate quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and identify any structural isomers or impurities.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not eluting from the silica gel column.
-
Possible Cause: The solvent system is not polar enough. This compound is a polar molecule due to the hydroxyl and ketone groups.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system can be effective.[4]
Problem: The compound is eluting with impurities or as a broad band.
-
Possible Cause 1: Poor separation due to an inappropriate solvent system.
-
Solution 1: Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound, with good separation from impurity spots.[5]
-
Possible Cause 2: Column overloading.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Possible Cause 3: Decomposition on the silica gel.
-
Solution 3: As mentioned in the FAQs, silica gel can be acidic. Consider neutralizing the silica gel by washing it with a dilute solution of triethylamine (B128534) in your eluent before packing the column.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Possible Cause 2: The chosen solvent is not appropriate. The compound may be too soluble even at low temperatures.
-
Solution 2: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For a moderately polar compound like this compound, consider solvent pairs like hexane/ethyl acetate or toluene/acetone.[7][8]
Problem: Low recovery of the purified compound.
-
Possible Cause 1: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution 1: Try a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
-
Possible Cause 2: Not enough time was allowed for crystallization.
-
Solution 2: After cooling to room temperature, allow the flask to stand in an ice bath for a longer period to maximize crystal formation.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Flash Column Chromatography | 75 | 95 | 70 | Moderate |
| Recrystallization | 75 | 98 | 55 | High |
| Preparative HPLC | 95 | >99 | 85 | Low |
Note: These are representative data and actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point.[7][8] The compound should be sparingly soluble at room temperature and fully soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Mandatory Visualization
References
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Troubleshooting low yield in enantioselective synthesis of 6-Hydroxy-4-nonanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enantioselective synthesis of 6-Hydroxy-4-nonanone, particularly focusing on issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low yields in my proline-catalyzed enantioselective synthesis of this compound. What are the most common causes?
Low yields in this aldol (B89426) reaction are frequently attributed to several factors:
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Suboptimal Reaction Conditions: The reaction is highly sensitive to solvent, temperature, and catalyst loading.
-
Side Reactions: Competing reactions such as self-aldol condensation of pentanal, and subsequent dehydration of the desired product can significantly reduce the yield.
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Catalyst Deactivation: The proline catalyst can be deactivated by impurities or improper reaction setup.
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Inefficient Purification: The product can be lost during workup and purification steps.
Q2: How can I optimize the reaction conditions to improve the yield?
Optimization of reaction parameters is critical. Below is a table illustrating the potential impact of different conditions on the reaction outcome. Challenges in controlling the proline-catalyzed asymmetric aldol reaction between aliphatic aldehydes and acetone (B3395972) include side reactions such as aldol condensation and self-aldolization. Optimized conditions can lead to high yields and good to excellent enantioselectivities.
Table 1: Example Optimization of Reaction Conditions for Proline-Catalyzed Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Proline (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | DMSO | Room Temp | 30 | 24 | 45 | 85 |
| 2 | CH3CN | Room Temp | 30 | 24 | 38 | 82 |
| 3 | Toluene | Room Temp | 30 | 24 | 25 | 75 |
| 4 | DMSO | 4 | 30 | 48 | 65 | 92 |
| 5 | DMSO | 40 | 30 | 12 | 30 | 78 |
| 6 | DMSO | 4 | 10 | 72 | 55 | 90 |
| 7 | DMSO | 4 | 50 | 48 | 68 | 93 |
Note: This table presents illustrative data based on typical outcomes for similar aldol reactions and should be used as a guide for optimization.
Q3: What are the primary side reactions and how can I minimize them?
The main side reactions are the self-condensation of pentanal and the dehydration of the this compound product.
-
Pentanal Self-Aldol Condensation: This is a common issue with aliphatic aldehydes.[1] To minimize this, consider the following:
-
Slow addition of the aldehyde: Adding pentanal slowly to the mixture of butanone and proline can help to ensure it reacts with the ketone rather than itself.
-
Lower reaction temperature: Running the reaction at a lower temperature (e.g., 4 °C) can disfavor the self-condensation pathway.
-
-
Product Dehydration: The β-hydroxy ketone product can eliminate water to form an α,β-unsaturated ketone, especially under acidic or basic conditions or at elevated temperatures during workup.
-
Mild Workup: Use a gentle workup procedure, avoiding strong acids or bases. A saturated aqueous solution of ammonium (B1175870) chloride is often a good choice for quenching the reaction.
-
Low-Temperature Purification: Perform purification steps, such as chromatography, at low temperatures if possible.
-
Q4: My enantioselectivity is low. What steps can I take to improve it?
Low enantioselectivity can be due to several factors:
-
Catalyst Quality: Ensure you are using high-purity (S)- or (R)-proline.
-
Water Content: The presence of excess water can negatively impact enantioselectivity. While some water is often necessary for the catalytic cycle, the reaction should generally be performed under anhydrous conditions or with a controlled amount of water.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for proline catalysis.[2][3]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity.
Experimental Protocols
Detailed Methodology for a Proline-Catalyzed Enantioselective Aldol Reaction:
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-proline (0.3 mmol, 30 mol%).
-
Add dry butanone (10 mmol, 10 eq.).
-
Add dry DMSO (2 mL).
-
Stir the mixture at room temperature until the proline is fully dissolved.
-
Cool the reaction mixture to 4 °C in an ice-water bath.
-
-
Reaction Execution:
-
Slowly add pentanal (1 mmol, 1 eq.) to the cooled reaction mixture over a period of 1 hour using a syringe pump.
-
Allow the reaction to stir at 4 °C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature.
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Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure this compound.
-
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yield in the enantioselective synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield.
Signaling Pathway of Proline-Catalyzed Aldol Reaction
This diagram illustrates the catalytic cycle of the proline-catalyzed aldol reaction between butanone and pentanal.
Caption: Proline-catalyzed aldol reaction pathway.
References
Minimizing by-product formation in 6-Hydroxy-4-nonanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-4-nonanone. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Reaction Overview: Aldol (B89426) Condensation Route
The synthesis of this compound is commonly achieved through a base-catalyzed crossed aldol condensation between butanal and 2-pentanone. This reaction, while effective, can be accompanied by the formation of several by-products primarily arising from the self-condensation of the starting materials. Understanding and controlling these side reactions is critical for achieving high purity and yield of the desired product.
Main Reaction and Potential Side Reactions
Below is a diagram illustrating the intended reaction pathway to this compound and the competing side reactions that lead to common by-products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via aldol condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions. 2. Incorrect Reactant Ratio: An excess of one reactant can promote its self-condensation. 3. Insufficient Catalyst: Incomplete reaction due to low catalyst concentration. 4. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Temperature Control: Maintain the reaction temperature at the lower end of the recommended range (e.g., 5-10°C) during the addition of the aldehyde to minimize side reactions. 2. Stoichiometry: Use a slight excess of 2-pentanone to butanal (e.g., 1.1:1) to ensure the butanal is consumed. 3. Catalyst Concentration: Ensure the base catalyst (e.g., NaOH) is used at the recommended concentration. 4. Reaction Monitoring: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| High Levels of Butanal Self-Condensation By-products | 1. High Local Concentration of Butanal: Adding butanal too quickly can lead to its self-reaction. 2. High Reaction Temperature: Higher temperatures accelerate the rate of self-condensation. | 1. Slow Addition: Add butanal dropwise to the mixture of 2-pentanone and the base catalyst over an extended period. This keeps the concentration of the butanal enolate low. 2. Low Temperature: Conduct the addition of butanal at a reduced temperature (e.g., 0-5°C). |
| High Levels of 2-Pentanone Self-Condensation By-products | 1. Prolonged Reaction Time at Elevated Temperature: Can lead to the formation of the more stable dehydrated by-product. 2. Excessive Amount of Base: A high concentration of base can increase the rate of ketone self-condensation. | 1. Optimize Reaction Time and Temperature: Stop the reaction once the formation of the desired product has maximized, as determined by in-process controls. Avoid unnecessarily high temperatures. 2. Catalyst Loading: Use the minimum effective amount of base catalyst. |
| Formation of Dehydrated By-products (α,β-unsaturated ketones) | Excessive Heat: The initial aldol addition products can undergo dehydration, especially at elevated temperatures. | Temperature Control: Maintain a consistently low reaction temperature throughout the process. If the desired product is the hydroxyketone, avoid heating the reaction mixture. |
| Complex Mixture of Products/Difficult Purification | Multiple Side Reactions Occurring: A combination of the issues listed above. | Careful Control of Reaction Parameters: Strictly adhere to the optimized protocol, paying close attention to temperature, addition rates, and reaction time. Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired product from the by-products. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this reaction?
A1: Sodium hydroxide (B78521) (NaOH) is a commonly used and effective base for this aldol condensation. Other bases such as potassium hydroxide (KOH) or sodium ethoxide can also be employed. The choice of base may influence the reaction rate and selectivity, so it is advisable to perform small-scale optimization experiments if deviating from a standard protocol.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes) to separate the starting materials, the desired product, and the major by-products. Gas chromatography (GC) can provide more quantitative information on the conversion and the relative amounts of different species in the reaction mixture.
Q3: What is the best method for purifying the crude this compound?
A3: Flash column chromatography on silica (B1680970) gel is the most effective method for purifying this compound from the reaction mixture. A solvent gradient, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will allow for the separation of the less polar by-products from the more polar desired product.
Q4: Can I use a different ketone or aldehyde in this reaction?
A4: Yes, the aldol condensation is a versatile reaction. However, changing the substrates will likely require re-optimization of the reaction conditions. The propensity for self-condensation of the new aldehyde or ketone will need to be considered, and the reaction temperature, addition rates, and catalyst concentration may need to be adjusted accordingly.
Q5: My final product appears to be an oil, but I expected a solid. Is this normal?
A5: this compound is expected to be a liquid at room temperature. The presence of impurities can affect its physical state, but a pure product will be an oil.
Detailed Experimental Protocol: Aldol Condensation
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
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2-Pentanone
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Butanal
-
Sodium Hydroxide (NaOH)
-
Deionized Water
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Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (1.1 equivalents) in water.
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Catalyst Addition: Add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) to the 2-pentanone solution. Cool the mixture to 5-10°C in an ice bath.
-
Aldehyde Addition: Add butanal (1.0 equivalent) to the dropping funnel. Add the butanal dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture by adding 1M hydrochloric acid until the pH is approximately 7.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Experimental Workflow Diagram
Technical Support Center: Scalable Synthesis of 6-Hydroxy-4-nonanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 6-Hydroxy-4-nonanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the aldol (B89426) condensation of 2-pentanone and butyraldehyde (B50154).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Competing Self-Condensation Reactions: 2-pentanone can react with itself (self-condensation) to form undesired byproducts. Butyraldehyde can also undergo self-condensation.[1][2] 2. Dehydration of the Aldol Product: The initial aldol addition product, this compound, can lose a molecule of water, especially at elevated temperatures, to form an α,β-unsaturated ketone.[1] 3. Incorrect Stoichiometry: An improper molar ratio of 2-pentanone to butyraldehyde can lead to an excess of one reactant, favoring self-condensation. 4. Ineffective Catalyst: The concentration or type of base catalyst may not be optimal for the desired cross-aldol reaction. | 1. Controlled Addition of Reactants: Slowly add the enolizable ketone (2-pentanone) to the aldehyde (butyraldehyde) in the presence of the base catalyst. This maintains a low concentration of the enolate, minimizing self-condensation. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the dehydration reaction. 3. Optimize Molar Ratio: Experiment with slight variations in the molar ratio of reactants. A slight excess of the aldehyde, which cannot enolize as readily, may favor the desired cross-condensation. 4. Catalyst Screening: Test different base catalysts (e.g., NaOH, KOH, LDA) and concentrations to find the optimal conditions for your specific scale and equipment. |
| Presence of Multiple Impurities in the Crude Product | 1. Formation of Multiple Aldol Products: As a "crossed" or "mixed" aldol reaction, the condensation of 2-pentanone and butyraldehyde can theoretically yield four different initial products due to the two possible enolates of 2-pentanone and the self-condensation of each reactant.[1][2] 2. Dehydration Products: Each of the initial aldol adducts can potentially dehydrate, leading to a complex mixture of α,β-unsaturated ketones.[3] 3. Unreacted Starting Materials: Incomplete reaction will leave residual 2-pentanone and butyraldehyde. | 1. Selective Reaction Conditions: Utilize a non-enolizable aldehyde if possible in similar reactions to reduce the number of potential products. While butyraldehyde is enolizable, careful control of reaction conditions (low temperature, slow addition) can improve selectivity. 2. Purification Strategy: Employ multi-step purification techniques. Start with an aqueous wash to remove water-soluble impurities and catalyst. Follow with fractional distillation under reduced pressure to separate the desired product from lower-boiling starting materials and higher-boiling side products. Column chromatography may be necessary for high-purity applications. 3. Reaction Monitoring: Use analytical techniques like GC-MS or HPLC to monitor the reaction progress and identify the major impurities being formed. This information can help in optimizing the reaction conditions to minimize their formation. |
| Difficulty in Purifying this compound | 1. Similar Boiling Points: Some byproducts may have boiling points close to that of this compound, making separation by simple distillation challenging. 2. Thermal Instability: The product may be susceptible to degradation or dehydration at the temperatures required for atmospheric distillation. | 1. Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point of the product and minimize thermal decomposition. 2. Column Chromatography: For laboratory-scale and high-purity requirements, silica (B1680970) gel column chromatography can be an effective method for separating closely related compounds. A gradient elution with a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. 3. Recrystallization (if applicable): If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the base-catalyzed aldol condensation of 2-pentanone and butyraldehyde.[4] This reaction forms a new carbon-carbon bond between the alpha-carbon of 2-pentanone and the carbonyl carbon of butyraldehyde.
Q2: What are the expected side products in the synthesis of this compound via aldol condensation?
A2: The primary side products arise from the self-condensation of the starting materials.[1][2] This includes the self-condensation of 2-pentanone to form 5-methylhept-4-en-3-one (after dehydration) and the self-condensation of butyraldehyde to form 2-ethyl-2-hexenal (B1232207) (after dehydration). Additionally, dehydration of the desired product, this compound, can lead to the formation of (E)- and (Z)-non-5-en-4-one.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3: For reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying the various components in the reaction mixture, including starting materials, the desired product, and byproducts. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.
Q4: Are there any specific safety precautions to consider during the scalable synthesis of this compound?
A4: Yes. The reaction often uses strong bases like sodium hydroxide (B78521) or potassium hydroxide, which are corrosive.[5] The starting materials, 2-pentanone and butyraldehyde, are flammable and can be irritants. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For larger-scale reactions, careful consideration of heat management is crucial to prevent runaway reactions.
Experimental Protocols
General Procedure for Base-Catalyzed Aldol Condensation of 2-Pentanone and Butyraldehyde:
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Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is set up in an ice-water bath.
-
Reagents:
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Butyraldehyde
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2-Pentanone
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A solution of sodium hydroxide (e.g., 10% in water)
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An organic solvent (e.g., ethanol)
-
-
Procedure:
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Charge the flask with butyraldehyde and the solvent.
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Cool the mixture to 0-5 °C with stirring.
-
Slowly add the sodium hydroxide solution to the flask.
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Add 2-pentanone dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, continue to stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC or GC.
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Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid).
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Perform a workup, which typically involves extraction with an organic solvent and washing with water and brine.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
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Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Analysis of 6-Hydroxy-4-nonanone and 4-nonanone Flavor Profiles
For researchers, scientists, and professionals in drug development, a nuanced understanding of a compound's sensory characteristics is paramount for its application in flavor and fragrance, as well as for identifying potential off-flavors in pharmaceutical formulations. This guide provides a comparative analysis of the flavor profiles of 6-Hydroxy-4-nonanone and 4-nonanone (B1580890), integrating available data and outlining experimental protocols for their sensory evaluation.
Chemical and Flavor Profile Comparison
The table below summarizes the known and inferred sensory data for the two compounds. It is critical to note that the flavor profile for this compound is a hypothesis pending experimental validation.
| Feature | This compound | 4-nonanone |
| Chemical Structure | C9H18O2 | C9H18O |
| Molar Mass | 158.24 g/mol | 142.24 g/mol |
| Flavor Profile | Hypothesized: Potentially sweet, creamy, fruity, with possible ethereal or caramel (B1170704) notes. This is an educated inference based on the flavor profiles of other hydroxy-ketones such as hydroxyacetone (B41140) ("sweet, caramel, and ethereal tasting") and raspberry ketone ("strong, fruity, raspberry in dilution"). The presence of the hydroxyl group is expected to increase polarity and potentially introduce creamier or sweeter notes compared to its non-hydroxylated counterpart. | Sweet, fruity odor.[1] It is used as a flavoring agent in a variety of food products. |
| Reported Descriptors | Not available in literature. | Sweet, fruity.[1] |
| Known Food Occurrence | Not reported in literature. | Found in various foods and has been reported in Capillipedium parviflorum and Cymbopogon flexuosus.[2] |
Experimental Protocols for Sensory Analysis
To empirically determine and compare the flavor profiles of this compound and 4-nonanone, a comprehensive sensory analysis protocol is required. The following outlines a standard methodology that can be adapted for this purpose.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.
Methodology:
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Sample Preparation: Prepare solutions of this compound and 4-nonanone in a neutral solvent (e.g., deodorized ethanol (B145695) or water) at various concentrations.
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Injection: Inject a small volume of the prepared sample into the gas chromatograph.
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Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
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Detection: The effluent from the GC column is split. One portion is directed to a chemical detector (e.g., a mass spectrometer for identification), and the other is sent to a sniffing port.
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Olfactory Analysis: A trained sensory panelist sniffs the effluent at the sniffing port and records the perceived aroma, its intensity, and the retention time.
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Data Analysis: The data from the chemical detector and the sensory panel are correlated to identify the specific compounds responsible for the different aroma notes.
Sensory Panel Evaluation
A trained sensory panel can provide detailed descriptive analysis of the flavor profiles.
Methodology:
-
Panelist Training: Train a panel of 8-12 individuals to recognize and scale the intensity of various aroma and taste attributes relevant to ketones and fruity/sweet compounds.
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Sample Presentation: Present the panelists with coded, randomized samples of this compound and 4-nonanone at various concentrations in a neutral base.
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Evaluation: Panelists will evaluate the samples for key flavor attributes (e.g., fruity, sweet, creamy, waxy, chemical, bitter) and rate their intensity on a structured scale (e.g., a 15-point scale).
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Data Analysis: The intensity ratings are statistically analyzed to generate a flavor profile for each compound and to identify significant differences between them.
Signaling Pathways and Experimental Workflows
The perception of flavor, particularly aroma, is initiated by the interaction of volatile compounds with olfactory receptors in the nasal cavity. The following diagrams illustrate the generalized olfactory signaling pathway and a typical experimental workflow for flavor profile comparison.
References
Comparative Analysis of 6-Hydroxy-4-nonanone Stereoisomers: A Review of Current Knowledge and Future Directions
A comprehensive comparison of the biological activities of the stereoisomers of 6-Hydroxy-4-nonanone is currently hampered by a lack of specific experimental data in publicly available scientific literature. While the principles of stereochemistry dictate that different stereoisomers of a chiral molecule can exhibit distinct biological effects, detailed studies on this compound are yet to be published. This guide will, therefore, provide a framework for such a comparative analysis, drawing on established methodologies and principles from the study of other chiral molecules. We will outline the necessary experimental protocols and data presentation formats that would be required to elucidate the differential activities of these stereoisomers.
The importance of stereochemistry in biological systems is well-established. The enzymes, receptors, and other macromolecules that mediate physiological responses are themselves chiral. This inherent chirality often leads to stereospecific interactions with small molecules, resulting in one stereoisomer of a compound being significantly more potent, having a different pharmacological effect, or exhibiting a different toxicity profile than its enantiomer or diastereomers.
While no direct studies on this compound stereoisomers are available, research on other chiral molecules provides a strong rationale for investigating their potentially different biological activities. For instance, studies on the stereoisomers of other compounds have demonstrated significant differences in their pharmacological profiles.
Hypothetical Data Presentation
To facilitate a clear comparison of the biological activities of this compound stereoisomers, quantitative data should be summarized in a structured tabular format. The following table illustrates how such data could be presented, were it available.
| Stereoisomer | Receptor Binding Affinity (Kᵢ, nM) | EC₅₀ in Functional Assay (µM) | Metabolic Stability (t½, min) | Cytotoxicity (IC₅₀, µM) |
| (R)-6-Hydroxy-4-nonanone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (S)-6-Hydroxy-4-nonanone | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Racemic Mixture | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Proposed Experimental Protocols
A systematic investigation into the biological activities of this compound stereoisomers would necessitate the following key experiments:
1. Chiral Separation and Purification: The first critical step is the separation of the racemic mixture of this compound into its individual stereoisomers.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for enantioseparation. A chiral stationary phase (CSP) column would be selected based on the physicochemical properties of this compound.
-
Protocol:
-
Dissolve the racemic mixture of this compound in a suitable mobile phase.
-
Inject the sample onto a chiral HPLC column (e.g., a polysaccharide-based CSP).
-
Elute the stereoisomers using an optimized mobile phase, monitoring the separation with a UV or mass spectrometric detector.
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Collect the separated enantiomeric fractions.
-
Assess the enantiomeric purity of each fraction using analytical chiral HPLC.
-
2. In Vitro Biological Assays: A panel of in vitro assays would be required to screen for and compare the biological activities of the separated stereoisomers. The choice of assays would depend on the hypothesized or known targets of this compound.
-
Example: Receptor Binding Assay:
-
Prepare cell membranes or purified receptors that are potential targets.
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Incubate the membranes/receptors with a radiolabeled ligand and varying concentrations of each stereoisomer.
-
After incubation, separate the bound and free ligand by filtration.
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Quantify the radioactivity of the filters to determine the amount of bound ligand.
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Calculate the inhibition constant (Kᵢ) for each stereoisomer to determine its binding affinity.
-
-
Example: Cell-Based Functional Assay (e.g., cAMP accumulation):
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Culture cells expressing the target receptor.
-
Treat the cells with varying concentrations of each stereoisomer.
-
After a defined incubation period, lyse the cells and measure the intracellular concentration of a second messenger (e.g., cAMP) using an appropriate assay kit.
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Generate dose-response curves and calculate the EC₅₀ value for each stereoisomer to determine its potency.
-
3. Signaling Pathway Analysis: To understand the mechanism of action, it is crucial to investigate the downstream signaling pathways affected by each stereoisomer.
-
Method: Western blotting is a common technique to assess changes in the phosphorylation state or expression level of key signaling proteins.
-
Protocol:
-
Treat cells with each stereoisomer for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
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Transfer the proteins to a membrane and probe with antibodies specific to the signaling proteins of interest (e.g., phosphorylated and total forms of kinases).
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Detect the antibody binding using a chemiluminescent or fluorescent substrate.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation or expression.
-
Visualizing the Research Workflow
The logical flow of a research project aimed at comparing the biological activities of this compound stereoisomers can be visualized as follows:
Caption: Proposed experimental workflow for comparing the biological activities of this compound stereoisomers.
Hypothetical Signaling Pathway
Should the stereoisomers of this compound be found to interact with a G-protein coupled receptor (GPCR), their differential effects on a downstream signaling cascade, such as the cyclic AMP (cAMP) pathway, could be depicted as follows:
Caption: Hypothetical differential activation of a GPCR-cAMP signaling pathway by this compound stereoisomers.
Validating 6-Hydroxy-4-nonanone: A Comparative Guide to Pheromone Identification and Bioassays
For researchers in chemical ecology and drug development, the validation of a candidate pheromone is a critical process that relies on a combination of analytical chemistry, electrophysiology, and behavioral science. While direct and extensive research validating 6-Hydroxy-4-nonanone as a pheromone is not widely published, this guide provides a comparative framework for its validation. This is achieved by examining the established methodologies and data for structurally similar long-chain hydroxy ketones that have been successfully identified and characterized as potent pheromones in other species.
By understanding the experimental pathways taken for compounds like Serricornin, Sitophilure, and various methyl-branched nonanones, researchers can effectively design and execute studies to elucidate the potential pheromonal role of this compound.
Comparative Analysis of Structurally Similar Pheromones
The validation of a pheromone typically involves a multi-step process, beginning with the identification of the candidate compound from the organism, followed by laboratory and field bioassays to confirm its biological activity. The table below summarizes the key characteristics and findings for several well-documented hydroxy-ketone pheromones, offering a comparative baseline for potential studies on this compound.
| Pheromone | Chemical Structure | Species | Pheromone Type | Key Behavioral Response |
| Serricornin | (4S,6S,7S)-7-Hydroxy-4,6-dimethyl-3-nonanone | Lasioderma serricorne (Cigarette Beetle) | Sex Pheromone | Male attraction |
| Sitophilure | (R,S)-5-hydroxy-4-methyl-3-heptanone | Sitophilus oryzae (Rice Weevil), S. zeamais (Maize Weevil) | Aggregation Pheromone | Attraction of both sexes |
| (4S,5S)-5-hydroxy-4-methyl-3-heptanone | (4S,5S)-5-hydroxy-4-methyl-3-heptanone | Sitona discoideus (Lucerne Weevil) | Male-produced aggregation pheromone | Female attraction |
| 3-hydroxy-4-methyl-5-nonanone | 3-hydroxy-4-methyl-5-nonanone | Metamasius hemipterus (West Indian Sugarcane Borer) | Aggregation Pheromone | Attraction of both sexes |
| 4-methyl-5-nonanone | 4-methyl-5-nonanone | Rhynchophorus ferrugineus (Red Palm Weevil) | Aggregation Pheromone | Attraction of both sexes |
Experimental Protocols for Pheromone Validation
The following sections detail the standard experimental protocols used in the identification and validation of insect pheromones, which would be applicable to investigating this compound.
Pheromone Collection and Identification
-
Volatile Collection: Air entrainment is a common method for collecting airborne pheromones. Volatiles released by the target insects (separated by sex) are drawn through a chamber containing an adsorbent material (e.g., Porapak Q). The collected compounds are then eluted with a solvent (e.g., hexane) for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The eluted samples are analyzed by GC-MS to separate and identify the chemical constituents. The mass spectrum of a candidate compound like this compound would be compared to a synthetic standard for confirmation.
Electrophysiological Assays
-
Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to a chemical stimulus. An isolated antenna is placed between two electrodes, and a puff of air containing the test compound is delivered. A significant voltage deflection indicates that the antenna's olfactory receptor neurons are sensitive to the compound.
-
Single Sensillum Recording (SSR): SSR provides a more detailed analysis by measuring the firing rate of individual olfactory receptor neurons within a single sensillum on the antenna. This method can reveal the specificity of different neurons to the candidate pheromone and its stereoisomers.[1]
Behavioral Bioassays
-
Olfactometer Assays: A Y-tube or four-arm olfactometer is used to assess the behavioral response of insects to the candidate pheromone in a controlled laboratory setting. Insects are released into the central arm and can choose between arms carrying a stream of clean air (control) and air containing the test compound. A statistically significant preference for the test arm indicates attraction.
-
Field Trapping: To validate the pheromone's effectiveness in a natural environment, traps baited with the synthetic pheromone are deployed in the field. The number of target insects captured in baited traps is compared to unbaited control traps.
Pheromone Reception and Signaling Pathway
The binding of a pheromone to a receptor protein on the surface of an olfactory receptor neuron initiates a signal transduction cascade that leads to the generation of an action potential. While the specific pathway for this compound is unknown, a generalized pathway for insect olfaction is depicted below.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for Pheromone Validation
The logical flow of experiments to validate a candidate pheromone like this compound is crucial for a systematic investigation.
Caption: Workflow for pheromone validation.
References
A Comparative Guide to the Spectroscopic Data of 6-Hydroxy-4-nonanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available spectroscopic data for 6-Hydroxy-4-nonanone and its structural analogs. Due to the limited availability of experimental spectra for this compound, this guide leverages computed data for the target molecule and experimental data from its close analog, 4-nonanone. A second analog, 4-hydroxynonan-2-one, is also included to provide a broader context for spectral interpretation. The information herein is intended to support researchers in the identification, characterization, and development of related compounds.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: General Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₁₈O₂ | 158.24[1][2] |
| 4-Nonanone | C₉H₁₈O | 142.24[3][4][5] |
| 4-Hydroxynonan-2-one | C₉H₁₈O₂ | 158.24[6] |
Table 2: ¹H NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Proton | Chemical Shift (ppm) |
| This compound | Predicted data unavailable | - |
| 4-Nonanone (90 MHz, CDCl₃) | - | Data available but not detailed in search results[4][7] |
| 4-Hydroxynonan-2-one | Data unavailable | - |
Table 3: ¹³C NMR Spectroscopic Data (Predicted/Experimental)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | Predicted data unavailable | - |
| 4-Nonanone (in CDCl₃) | - | Data available but not detailed in search results[4][8] |
| 4-Hydroxynonan-2-one | - | Spectra available on SpectraBase[6] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| This compound | O-H (alcohol), C=O (ketone) | Predicted: Broad O-H stretch (~3400-3200), C=O stretch (~1715) |
| 4-Nonanone | C=O (ketone) | ~1715[9] |
| 4-Hydroxynonan-2-one | O-H (alcohol), C=O (ketone) | Vapor phase IR spectra available on SpectraBase[6] |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 158.13 (Monoisotopic Mass)[1][2] | Predicted: Fragments from alpha-cleavage and dehydration |
| 4-Nonanone | 142 | 99, 86, 71, 58, 43[3] |
| 4-Hydroxynonan-2-one | 158 | GC-MS data available on SpectraBase[6] |
Experimental Protocols
Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and comparison. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).
-
Instrumentation : Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull.
-
Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the clean salt plates (or KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for pure compounds or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixtures.
-
Ionization : Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or other detector measures the abundance of each ion.
-
Data Interpretation : The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular ion peak provides the molecular weight, and the fragmentation pattern offers structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Nonanone [webbook.nist.gov]
- 6. 4-Hydroxynonan-2-one | C9H18O2 | CID 12451636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 8. 4-NONANONE(4485-09-0) 13C NMR spectrum [chemicalbook.com]
- 9. 4-Nonanone [webbook.nist.gov]
Lack of Evidence for 6-Hydroxy-4-nonanone as a Flavor Enhancer Precludes Comparative Analysis
A comprehensive review of publicly available scientific literature and commercial data reveals a significant absence of evidence to support the efficacy of 6-Hydroxy-4-nonanone as a flavor enhancer. While the chemical properties of this compound are documented, there is no research detailing its sensory attributes or its potential application in the food industry for flavor modification or enhancement. Consequently, a direct comparison with established commercial flavor enhancers cannot be conducted at this time.
Chemical Identity of this compound
This compound is a known chemical compound with the following identifiers:
While some chemical supplier databases categorize it broadly under "Flavour & Fragrance," this classification is general and not substantiated by any specific application notes or research findings regarding its use as a flavor enhancer.
Overview of Established Commercial Flavor Enhancers
In contrast to the lack of data for this compound, a substantial body of research and industrial application data exists for numerous commercial flavor enhancers. These alternatives are well-characterized and widely used in the food industry. Key categories and examples include:
-
Glutamates: Monosodium glutamate (B1630785) (MSG) is a widely used flavor enhancer known for imparting an umami taste.[3][4]
-
Nucleotides: Disodium (B8443419) inosinate and disodium guanylate are often used synergistically with MSG to enhance and prolong the umami sensation.[5]
-
Yeast Extracts: These are a source of naturally occurring glutamates and other compounds that contribute to a savory or umami flavor profile.[5]
-
Acidulants: Citric acid, malic acid, and other organic acids can enhance and modify fruit and other flavors.[4]
-
Sweeteners: Various natural and artificial sweeteners, such as stevia and sucralose, are used to enhance sweetness.[4][6]
The global market for flavor enhancers is substantial, with monosodium glutamate holding a significant market share.[3] The market is driven by the demand for processed and convenience foods with appealing taste profiles.[3]
Inability to Generate Comparative Data and Protocols
Due to the absence of any studies on the sensory properties or flavor-enhancing effects of this compound, the following components of the requested comparison guide cannot be created:
-
Quantitative Data Summary: No experimental data exists to populate a comparative table.
-
Experimental Protocols: There are no published methodologies for evaluating the flavor-enhancing efficacy of this compound.
-
Signaling Pathways and Experimental Workflows: Without understanding its mechanism of action (if any) on taste receptors, it is impossible to create diagrams of signaling pathways or experimental workflows.
To assess the potential of this compound as a flavor enhancer, foundational research, including sensory panel evaluations and quantitative descriptive analysis, would be required. Such studies would need to establish its sensory profile, effective concentration levels, and potential synergies with other flavor compounds. Until such data becomes available, no meaningful comparison to existing commercial alternatives can be made.
References
- 1. 4-Nonanone, 6-hydroxy-|lookchem [lookchem.com]
- 2. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 4. supplysidesj.com [supplysidesj.com]
- 5. Common Flavor Enhancers & Flavoring Agents Compared [periodical.knowde.com]
- 6. tastenest.com.au [tastenest.com.au]
A Comparative Guide to Investigating the Cross-Reactivity of 6-Hydroxy-4-nonanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheromones are crucial for intraspecific communication in many organisms, mediating behaviors such as mating, aggregation, and alarm signaling. The specificity of pheromone detection is vital for maintaining reproductive isolation and ensuring appropriate behavioral responses. Cross-reactivity, where olfactory receptors are activated by compounds other than their primary ligand, can have significant ecological and evolutionary implications. 6-Hydroxy-4-nonanone is a known semiochemical, and understanding its potential for cross-reactivity with other pheromones is essential for its potential application in pest management or for understanding the chemical ecology of the species that utilize it.
This guide details the key experimental approaches used to study pheromone perception and cross-reactivity: Electroantennography (EAG), Single-Sensillum Recording (SSR), and behavioral assays.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison of the olfactory responses to this compound and other tested pheromones, quantitative data should be summarized in structured tables. Below are template tables for presenting data from electrophysiological and behavioral assays.
Table 1: Electroantennogram (EAG) Responses to this compound and Other Pheromones
| Test Compound | Concentration | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Control (Solvent) | - | 0 | |
| This compound | 1 µg | 100 | |
| 10 µg | |||
| 100 µg | |||
| Pheromone A | 1 µg | ||
| 10 µg | |||
| 100 µg | |||
| Pheromone B | 1 µg | ||
| 10 µg | |||
| 100 µg | |||
| ... | ... |
SEM: Standard Error of the Mean. The response to this compound can be set as the reference (100%) for normalization.
Table 2: Single-Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons (OSNs)
| Sensillum Type | Test Compound | Concentration | Spike Frequency (spikes/s) ± SEM |
| Trichoid Sensillum A | Control (Solvent) | - | |
| This compound | 10 µg | ||
| Pheromone A | 10 µg | ||
| Pheromone B | 10 µg | ||
| Basiconic Sensillum B | Control (Solvent) | - | |
| This compound | 10 µg | ||
| Pheromone A | 10 µg | ||
| Pheromone B | 10 µg | ||
| ... | ... | ... |
Table 3: Behavioral Responses in a Wind Tunnel Assay
| Odor Source | N | % Taking Flight | % Reaching Midpoint | % Reaching Source | Latency to Take Flight (s) ± SEM |
| Control (Solvent) | 30 | ||||
| This compound | 30 | ||||
| Pheromone A | 30 | ||||
| Pheromone B | 30 | ||||
| 6-H-4-N + Pheromone A | 30 |
N: Number of insects tested.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cross-reactivity studies. The following are established protocols that can be adapted for investigating this compound.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of the entire antenna to a volatile compound. This technique is useful for screening compounds that elicit an olfactory response.
Methodology:
-
Antenna Preparation: An antenna is excised from the head of the insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with an electrolyte solution (e.g., saline solution with polyvinylpyrrolidone (B124986) to prevent drying)[1].
-
Electrode Placement: The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.
-
Odor Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the continuous airstream to deliver the odor stimulus to the antenna.
-
Recording: The change in the electrical potential between the two electrodes upon odor stimulation is amplified and recorded. The amplitude of the depolarization is measured as the EAG response[1].
-
Data Analysis: The responses to different compounds and concentrations are compared. Responses are typically normalized to the response elicited by a standard compound (in this case, this compound) or the solvent control.
Single-Sensillum Recording (SSR)
SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This method provides high-resolution data on the specificity of individual neurons.[2]
Methodology:
-
Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or tape, leaving the antennae exposed and accessible[2].
-
Electrode Insertion: A sharp recording electrode (tungsten or glass) is carefully inserted into the base of a single sensillum. A reference electrode is inserted into a less sensitive part of the body, such as the eye[2][3].
-
Odor Stimulation: Odor delivery is similar to the EAG protocol, with a continuous airstream and pulsed delivery of the test compounds directed at the sensillum being recorded from.
-
Recording and Analysis: The action potentials (spikes) from the OSNs within the sensillum are recorded. The spike frequency in response to each odorant is calculated and compared to the spontaneous activity and the response to the solvent control[4].
Behavioral Assays
Behavioral assays are essential to determine if the electrophysiological responses translate into a behavioral output. Wind tunnel assays are commonly used to study the orientation behavior of flying insects in response to pheromones.
Methodology:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. The test odor is released from a point source at the upwind end of the tunnel.
-
Insect Acclimation: Insects are placed in the tunnel and allowed to acclimate to the airflow and light conditions.
-
Odor Release and Observation: The test compound (e.g., this compound, another pheromone, or a blend) is released into the airstream. The behavior of the insect, including taking flight, upwind flight, casting, and landing at the source, is recorded and quantified[5][6].
-
Data Analysis: The percentage of insects exhibiting each behavior in response to different odor stimuli is calculated and compared.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a cross-reactivity study, from initial screening with EAG to detailed analysis with SSR and behavioral validation.
Pheromone Signaling Pathway
This diagram illustrates a generalized signaling pathway for insect olfactory sensory neurons. Upon binding of a pheromone to its receptor, a cascade of events leads to the generation of an action potential.
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 3. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]
- 4. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ento.psu.edu [ento.psu.edu]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of 6-Hydroxy-4-nonanone: A Comparative Analysis of Potential Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates is paramount. 6-Hydroxy-4-nonanone, a versatile β-hydroxy ketone, presents a synthetic challenge with multiple potential pathways to its formation. This guide provides a comparative analysis of the most probable synthetic routes—the Aldol (B89426) Condensation, Grignard Reaction, and Reformatsky Reaction—offering insights into their methodologies, potential advantages, and drawbacks.
While specific experimental data for the synthesis of this compound is not extensively reported in peer-reviewed literature, this analysis is built upon established chemical principles and representative experimental protocols for similar transformations.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Key Reactants | Typical Catalyst/Reagent | Typical Solvent | Temperature Range (°C) | Plausible Yield Range | Key Advantages | Key Disadvantages |
| Aldol Condensation | 2-Pentanone, Butyraldehyde (B50154) | NaOH, KOH, or LDA | Ethanol (B145695), THF | 0 - 25 | 40-70% | Atom economical, readily available starting materials. | Potential for self-condensation byproducts, requires careful control of reaction conditions. |
| Grignard Reaction | Propylmagnesium bromide, 4-hydroxy-2-butanone (B42824) (or protected equivalent) | - | Diethyl ether, THF | 0 - 35 | 60-85% | High yields, forms a robust C-C bond. | Grignard reagents are highly sensitive to moisture and protic solvents, may require protection of the hydroxyl group. |
| Reformatsky Reaction | Ethyl bromoacetate, Butyraldehyde, Zinc | Zinc dust | Benzene, THF | 40 - 80 | 50-80% | Tolerates a wider range of functional groups than Grignard reagents. | Use of zinc dust can be cumbersome, may require activation of the zinc. |
In-Depth Analysis of Synthesis Pathways
Aldol Condensation: The Direct Approach
The most direct and atom-economical route to this compound is the crossed aldol condensation between 2-pentanone and butyraldehyde. In this reaction, an enolate is formed from 2-pentanone, which then acts as a nucleophile, attacking the carbonyl carbon of butyraldehyde.
Plausible Experimental Protocol:
A solution of sodium hydroxide (B78521) (1.0 eq) in ethanol is cooled to 0°C. 2-Pentanone (1.2 eq) is added dropwise to the stirred solution. Subsequently, butyraldehyde (1.0 eq) is added slowly, maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for 2-4 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Grignard Reaction: A High-Yield Alternative
A Grignard reaction offers a potentially higher-yielding, albeit more technically demanding, route. This would involve the reaction of a propyl Grignard reagent with a suitable 4-carbon keto-alcohol or a protected derivative. For instance, the reaction of propylmagnesium bromide with 4-hydroxy-2-butanone would yield the target molecule after an acidic workup. A significant challenge is the acidic proton of the hydroxyl group, which would react with the Grignard reagent. Therefore, a protection-deprotection strategy for the hydroxyl group would likely be necessary.
Plausible Experimental Protocol (with protecting group):
-
Protection: 4-Hydroxy-2-butanone is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in DMF to yield TBDMS-protected 4-oxo-2-butanol.
-
Grignard Reaction: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with propyl bromide in anhydrous diethyl ether to form propylmagnesium bromide. The protected ketone, dissolved in anhydrous diethyl ether, is then added dropwise to the Grignard reagent at 0°C. The reaction is stirred for 2-3 hours at room temperature.
-
Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The silyl (B83357) ether is then deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in THF to yield this compound. The product is then extracted and purified as described previously.
Quantifying the Sensory Impact of 6-Hydroxy-4-nonanone in Food Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for quantifying the sensory impact of 6-Hydroxy-4-nonanone, a hydroxy ketone that may be present in various food matrices. Due to the limited publicly available data on the specific sensory properties of this compound, this document offers a comparative analysis based on the known sensory characteristics of similar aliphatic ketones and details the established experimental protocols for their quantification and sensory evaluation.
Introduction to this compound
This compound is an organic compound with the molecular formula C₉H₁₈O₂. While specific sensory data is scarce, its structure suggests it may arise from lipid oxidation pathways in food.[1][2] The presence of both a hydroxyl and a ketone functional group indicates that it is likely to be less volatile than its non-hydroxylated counterpart, 4-nonanone, and may contribute to both aroma and taste.
Sensory Impact of Aliphatic Ketones: A Comparative Overview
The sensory perception of aliphatic ketones is largely influenced by their molecular structure, including carbon chain length and the position of the carbonyl group. Generally, ketones are known to contribute a range of aroma profiles to food, from fruity and floral to cheesy and fatty.
Table 1: Comparative Sensory Attributes of Aliphatic Ketones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Sensory Descriptors | Typical Food Matrix | Odor Threshold (in water) |
| This compound | C₉H₁₈O₂ | 158.24 | Data not available | Presumed in lipid-containing foods | Data not available |
| 2-Heptanone | C₇H₁₄O | 114.19 | Fruity, cheesy, blue cheese[3] | Dairy products, fruits | ~ 20 ppb |
| 2-Nonanone | C₉H₁₈O | 142.24 | Fatty, citrus, herbaceous[4][5] | Dairy products, roasted peanuts | 0.26 - 33 ppb[4] |
| 3-Hydroxy-2-butanone (Acetoin) | C₄H₈O₂ | 88.11 | Buttery, creamy | Fermented dairy products | 800 ppb[6] |
| β-Ionone | C₁₃H₂₀O | 192.30 | Floral, violet, woody | Fruits, vegetables | ~ 0.007 ppb |
Note: Odor thresholds are highly dependent on the matrix and the methodology used for determination.
Experimental Protocols
To quantify the sensory impact of this compound, a combination of analytical chemistry and sensory analysis techniques is required.
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and quantification of ketones from a food matrix.
1. Sample Preparation and Extraction:
- Solid Phase Microextraction (SPME): A simple and solvent-free method suitable for volatile and semi-volatile compounds.
- Homogenize 1-5 g of the food sample with a saturated NaCl solution in a 20 mL headspace vial.
- Add an internal standard (e.g., an isotopically labeled version of the analyte or a compound with similar chemical properties).
- Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- Solvent Extraction: For less volatile compounds or complex matrices.
- Homogenize the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
- Dry the extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Injector: Splitless mode at 250°C.
- Column: A polar capillary column (e.g., DB-WAX or FFAP) is recommended for separating polar compounds like hydroxy ketones.
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.
- Identification: Compare the mass spectrum and retention time of the unknown peak with that of an authentic standard of this compound.
- Quantification: Use a calibration curve prepared with the authentic standard and the internal standard.
Protocol 2: Sensory Analysis - Descriptive Analysis
This method provides a detailed description of the sensory attributes of a food product.
1. Panelist Selection and Training:
- Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.
- Train the panel to identify and scale the intensity of relevant aroma, flavor, and taste attributes using reference standards.
2. Sample Evaluation:
- Present samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature).
- Samples should be coded with random three-digit numbers and presented in a balanced and randomized order.
- Panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
3. Data Analysis:
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between samples and to visualize the sensory space.
Visualizations
References
- 1. Role of Lipids in Food Flavor Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kevaflavours.com [kevaflavours.com]
- 3. Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flavor Profile [sensorysociety.org]
Safety Operating Guide
Navigating the Disposal of 6-Hydroxy-4-nonanone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 6-Hydroxy-4-nonanone (CAS No. 52762-53-5), emphasizing safety, and environmental responsibility.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Work in a well-ventilated area. If there is a risk of generating aerosols or dust, a respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal service. Adherence to local, state, and federal regulations is mandatory.
-
Segregation of Waste:
-
Isolate waste containing this compound from other chemical waste streams to prevent inadvertent reactions.
-
This includes the pure compound, solutions, and any contaminated materials.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for the waste.
-
The container must be in good condition and compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (52762-53-5) and any known hazard information.
-
-
Disposal of Contaminated Materials:
-
Any items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, should be treated as hazardous waste.
-
These materials should be placed in the same dedicated waste container.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal. In the absence of specific hazard data, incineration by a licensed facility is a common and effective method for the destruction of organic chemical waste.
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.
-
Control the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Clean-up: Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Chemical and Physical Properties
Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 52762-53-5 |
| Molecular Formula | C₉H₁₈O₂ |
| Molecular Weight | 158.24 g/mol |
Note: Detailed physical properties such as boiling point, melting point, and density are not consistently reported in available literature.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
